(-)-Asarinin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-FQZPYLGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033823 | |
| Record name | Asarinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-04-0 | |
| Record name | Asarinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asarinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASARININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JW641ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Asarinin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Asarinin, a furofuran lignan, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Natural Sources of this compound
This compound is found in a variety of plant species, with notable concentrations in the genera Asarum, Horsfieldia, and Zanthoxylum. The abundance of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the methods employed for extraction and processing.
Quantitative Analysis of this compound in Various Plant Sources
The following table summarizes the reported yields of this compound from different natural sources. It is important to note that direct comparisons should be made with caution due to the variability in extraction and analytical methods used across different studies.
| Plant Species | Plant Part | Reported Yield of this compound | Reference(s) |
| Asarum heterotropoides | Roots | 1.268–2.591 mg/g | [1][2] |
| Asarum sieboldii | Roots | 3.294–3.40 mg/g | [1][2] |
| Horsfieldia spicata | Leaves | 15 mg from 5 g of ethyl acetate fraction | [2] |
| Zanthoxylum americanum | Stem | Presence confirmed, specific yield not quantified in the reviewed literature. | [3] |
| Zanthoxylum (Roxb.) DC. | Roots | Higher concentration compared to other plant parts, specific yield not quantified in the reviewed literature. | [4] |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by various chromatographic techniques for purification. The choice of method depends on the starting material, the desired purity, and the scale of the operation.
Experimental Protocol 1: Maceration and Column Chromatography from Horsfieldia spicata Leaves
This protocol details a common method for the laboratory-scale isolation of this compound.
1. Plant Material Preparation:
-
Dried leaves of Horsfieldia spicata are ground into a fine powder to increase the surface area for extraction.
2. Maceration:
-
The powdered plant material (1.5 kg) is macerated with methanol (15 L) at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.
-
The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract (108.36 g).[2]
3. Fractionation:
-
The crude methanol extract is suspended in a mixture of n-hexane and water (1:1) and partitioned. The n-hexane fraction is collected.
-
The aqueous layer is then successively partitioned with ethyl acetate and butanol.
-
The resulting ethyl acetate fraction (EAF) is collected and concentrated. From 100g of methanol extract, 7.020 g of EAF was obtained.[2]
4. Column Chromatography:
-
A portion of the EAF (5 g) is subjected to column chromatography on silica gel (0.2-0.5 mm).[2]
-
The column is eluted with a gradient of n-hexane/ethyl acetate/methanol, with a 5% increase in polarity at each step.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing the presence of this compound are combined and subjected to repeated column chromatography with the same solvent system for further purification.
5. Crystallization:
-
The purified fraction containing this compound is concentrated, and the compound is allowed to crystallize, yielding white needle-like crystals (15 mg).[2] The structure and purity are confirmed by spectroscopic methods such as NMR and MS.
Experimental Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for obtaining high-purity this compound from partially purified extracts.
1. Sample Preparation:
-
The enriched fraction containing this compound, obtained from initial chromatographic steps, is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration.
2. Method Development and Scale-Up:
-
An analytical HPLC method is first developed to achieve good separation of this compound from other components. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution.
-
The method is then scaled up for preparative purposes. This involves selecting a larger-diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
3. Purification:
-
The concentrated sample solution is injected onto the preparative HPLC system.
-
The elution is monitored using a UV detector at an appropriate wavelength (e.g., 287 nm).[4]
-
Fractions corresponding to the this compound peak are collected.
4. Post-Purification:
-
The collected fractions are combined, and the solvent is removed under reduced pressure to yield pure this compound. The purity is then confirmed by analytical HPLC and spectroscopic analysis.
Experimental Protocol 3: Supercritical Fluid Extraction (SFE)
SFE with carbon dioxide (CO2) is a green and efficient alternative for extracting lignans like this compound.
1. Sample Preparation:
-
The dried and ground plant material is packed into the extraction vessel of the SFE system.
2. Extraction Parameters:
-
Supercritical CO2, often modified with a co-solvent such as ethanol to increase the solubility of the target compound, is passed through the extraction vessel.
-
Typical extraction conditions for lignans involve pressures ranging from 200 to 400 bar and temperatures between 40 to 60 °C.[5]
3. Separation and Collection:
-
After extraction, the pressure is reduced in a separator vessel, causing the CO2 to return to its gaseous state and the extracted compounds, including this compound, to precipitate.
-
The collected extract can then be further purified using chromatographic techniques as described above.
Biological Signaling Pathways
This compound has been shown to interact with and modulate key signaling pathways implicated in various physiological and pathological processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Inhibition of Src Family Kinase Signaling
This compound has been identified as a potential inhibitor of Src family kinases, which play a critical role in mast cell activation and allergic reactions.[1] By preventing the phosphorylation of Src family kinases, this compound can suppress downstream signaling events that lead to the release of inflammatory mediators from mast cells.[1]
Caption: this compound inhibits mast cell activation by targeting Src family kinases.
Modulation of CGRP Receptor Signaling
Recent studies suggest that this compound may act as a modulator of the Calcitonin Gene-Related Peptide (CGRP) receptor signaling pathway, which is a key player in the pathophysiology of migraines.[6] By interacting with the CGRP receptor, this compound could potentially interfere with the signaling cascade that leads to vasodilation and pain transmission associated with migraine attacks.[6]
Caption: this compound potentially modulates the CGRP receptor signaling pathway.
Conclusion
This compound stands out as a natural compound with significant therapeutic promise. This guide has provided a detailed overview of its natural origins, robust methods for its isolation and purification, and insights into its molecular mechanisms of action. The presented experimental protocols and pathway diagrams offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases, including allergic conditions and migraines. Continued investigation into its pharmacological properties and clinical efficacy is warranted to fully unlock its potential for human health.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of L-sesamin and L-asarinin in Zanthoxylum(Roxb.) DC. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Asarinin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-Asarinin, a lignan of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to the synthesis of this bioactive compound in plants.
Introduction
This compound, a furofuran lignan found in various plant species, notably from the Asarum genus, has garnered attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel enzymatic catalysts. This guide synthesizes current knowledge on the pathway, from precursor molecules to the final product, supported by available quantitative data and detailed experimental methodologies.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, the monolignol precursor for many lignans. The key steps leading to this compound are outlined below.
1. From L-Phenylalanine to Coniferyl Alcohol:
The initial phase of the pathway involves the conversion of L-phenylalanine to coniferyl alcohol through the action of several well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
2. Dimerization to Pinoresinol:
Two molecules of coniferyl alcohol undergo stereospecific dimerization to form pinoresinol. This critical step is mediated by:
-
Laccases/Peroxidases: These enzymes catalyze the oxidation of coniferyl alcohol to form radicals.
-
Dirigent Proteins (DIR): These proteins control the stereochemistry of the radical coupling, leading to the formation of specific pinoresinol enantiomers. For the biosynthesis of this compound, the pathway proceeds through (+)-pinoresinol.
3. Conversion of Pinoresinol to Sesamin:
The conversion of (+)-pinoresinol to (+)-sesamin involves the formation of two methylenedioxy bridges. This reaction is catalyzed by a specific type of enzyme:
-
Cytochrome P450 Monooxygenases (CYP450s): Transcriptome analysis of Asarum sieboldii suggests the involvement of the CYP719A subfamily in this step. Specifically, enzymes homologous to CYP81Q1 from Sesamum indicum, which is known to catalyze the formation of two methylenedioxy bridges to produce (+)-sesamin from (+)-pinoresinol, are implicated.[1][2]
4. Epimerization to this compound:
The final step is the epimerization of (+)-sesamin at the C-7' position to yield this compound. While this conversion can occur non-enzymatically under acidic conditions, the existence of a specific enzyme catalyzing this step in vivo remains a possibility.[3][4]
Signaling Pathway Diagram
References
- 1. scispace.com [scispace.com]
- 2. Formation of two methylenedioxy bridges by a Sesamum CYP81Q protein yielding a furofuran lignan, (+)-sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epimerization of sesamin and asarinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Physical and chemical properties of (-)-Asarinin
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Asarinin
Introduction
This compound, also known as (-)-Episesamin, is a furofuran lignan found in various plant species, including those from the Asarum, Zanthoxylum, and Horsfieldia genera[1][2][3]. Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units[4]. This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties[3][5]. Notably, its potential as an anticancer agent has been highlighted by its ability to induce apoptosis in cancer cells through caspase-dependent pathways[1][6][7].
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its known signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.
General and Structural Properties
| Property | Value | Citations |
| Molecular Formula | C₂₀H₁₈O₆ | [1][3][6][8] |
| Molecular Weight | 354.35 g/mol | [3][7][9] |
| IUPAC Name | 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [6] |
| Synonyms | (-)-Episesamin, L-Asarinin, Desgeranyloxyarmatumin | [1] |
| CAS Number | 133-04-0, 133-05-1 | [1][5][8][9][10] |
| Appearance | White to off-white crystalline solid; white needle-shaped crystals | [2] |
Physicochemical Properties
| Property | Value | Citations |
| Melting Point | 120-122 °C | [7] |
| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [3] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 212.3 °C | [3] |
| Optical Rotation | [α]²⁰D: -118.6° (chloroform); [α]²³D: -122° (chloroform) |
Solubility
| Solvent | Solubility | Citations |
| Water | Insoluble | [11] |
| Ethanol | Insoluble | [11] |
| DMSO | 10 mg/mL; 70 mg/mL | [1][11] |
| DMF | 20 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
| Other Solvents | Soluble in boiling methanol, chloroform, acetone, and benzene. | [5] |
Spectroscopic Data
| Technique | Data | Citations |
| UV (λmax) | 237, 288 nm | [1] |
| ¹H-NMR | Data available in specialized literature. | [2] |
| ¹³C-NMR | Data available in specialized literature. | [2] |
| Mass Spectrometry | Data available in specialized literature. | [2] |
Experimental Protocols
This section outlines detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Plant Material
The following is a generalized protocol for the isolation of this compound from a plant source, such as the leaves of Horsfieldia spicata[2].
-
Extraction : Dried and powdered plant material (e.g., 1.5 kg) is macerated with methanol (e.g., 15 L) at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction[2]. The resulting solutions are combined, filtered, and the solvent is removed under reduced pressure to yield the crude methanol extract.
-
Fractionation : The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. This separates the compounds based on their polarity, with lignans like this compound typically concentrating in the ethyl acetate fraction[2].
-
Purification : The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, commonly n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are combined, and the solvent is evaporated.
-
Final Purification : The enriched solid is further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure, needle-like crystals of this compound[2].
Physicochemical Characterization
-
Melting Point Determination : The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Optical Rotation Measurement : Specific rotation is measured using a polarimeter. A solution of known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent like chloroform. The solution is placed in a polarimeter cell of a defined path length (e.g., 1 dm). The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20 °C)[12][13].
Biological Activity Assay: Caspase Activation
This protocol describes a method to determine if this compound induces apoptosis via caspase activation in cancer cells, such as the A2780 ovarian cancer cell line[6][7].
-
Cell Culture and Treatment : A2780 cells are cultured in appropriate media until they reach 70-80% confluency. The cells are then treated with various concentrations of this compound (e.g., 0, 20, 40, 60 µM) for a specified time, such as 24 hours.
-
Cell Lysis : After treatment, cells are harvested and washed with PBS. A lysis buffer is added to extract cellular proteins.
-
Caspase Activity Assay : The activity of caspase-3, -8, and -9 is measured using commercially available colorimetric or fluorometric assay kits. These kits contain specific peptide substrates conjugated to a chromophore or fluorophore (e.g., p-nitroaniline or AFC).
-
Data Analysis : The cell lysate is incubated with the specific caspase substrate. The amount of cleaved chromophore or fluorophore is quantified using a spectrophotometer or fluorometer. An increase in signal compared to the untreated control indicates caspase activation[6][7]. To confirm the pathway, specific caspase inhibitors (e.g., z-DEVD-fmk for caspase-3) can be used to pretreat cells, which should attenuate the cell death induced by this compound[6][7].
Signaling Pathways
This compound exerts its anticancer effects primarily by inducing apoptosis. This process is mediated by a caspase-dependent signaling cascade. The activation of both initiator caspase-8 and initiator caspase-9 indicates that this compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. Both pathways converge on the activation of the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[6][12][14].
Conclusion
This compound is a bioactive lignan with well-defined physical and chemical properties. Its ability to induce apoptosis in cancer cells through the activation of caspases-3, -8, and -9 makes it a compound of significant interest for oncological research and drug development[1][6]. The protocols and data presented in this guide offer a foundational resource for scientists working with this promising natural product. Further investigation is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound | 133-04-0 | FA73959 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells [mdpi.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 133-05-1 [thegoodscentscompany.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (-)-Asarinin (CAS 133-04-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Asarinin, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities. This document provides a comprehensive technical overview of this compound (CAS 133-04-0), consolidating its physicochemical properties, pharmacological activities, and mechanisms of action. Special focus is given to its anti-cancer, anti-allergic, and antiviral properties, detailing the underlying signaling pathways. Furthermore, this guide presents detailed protocols for key experimental assays relevant to the study of this compound, intended to facilitate reproducible research and accelerate drug discovery efforts.
Introduction
This compound, also known as Episesamin, is a furofuran lignan isolated from various plant species, including Asarum sieboldii. It is an epimer of the well-known lignan, sesamin.[1][2] Extensive research has demonstrated that this compound possesses a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective activities.[3] Its multifaceted mechanisms of action, which involve the modulation of critical cellular signaling pathways, make it a promising candidate for further investigation and development as a therapeutic agent. This whitepaper aims to serve as a core technical resource for professionals engaged in the research and development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 133-04-0 | [3] |
| Molecular Formula | C₂₀H₁₈O₆ | [3] |
| Molecular Weight | 354.35 g/mol | [3][4] |
| IUPAC Name | 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [3] |
| Synonyms | (-)-Episesamin, L-Asarinin | [1][5] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Melting Point | 120-122 °C | [6] |
| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [1][7] |
| Solubility | Soluble in DMSO (10 mg/ml), DMF (20 mg/ml); Slightly soluble in Chloroform; Insoluble in water. | [1][5][8] |
| Storage Temperature | -20°C | [1][6] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities by modulating specific cellular signaling pathways. The primary activities investigated are its anti-cancer, anti-allergic, and antiviral effects.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly in ovarian and gastric cancers, while showing minimal toxicity to normal cells.[1][2][3][7] Its primary mechanisms involve the induction of apoptosis and inhibition of pro-survival signaling.
-
Inhibition of the STAT3 Pathway: In gastric precancerous cells, this compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, ultimately promoting apoptosis and halting cell cycle progression.[3][7]
-
Induction of Mitochondrial Apoptosis: The compound induces apoptosis through the intrinsic mitochondrial pathway. It has been shown to increase the production of mitochondrial Reactive Oxygen Species (ROS), decrease the mitochondrial membrane potential, and activate a cascade of caspases, including initiator caspases-8 and -9, and the executioner caspase-3 in human ovarian cancer cells.[1][2][3]
Anti-Allergic and Anti-Inflammatory Activity
This compound demonstrates potent anti-allergic effects by inhibiting mast cell activation, a critical event in type I hypersensitivity reactions.[6]
-
Src Family Kinase Inhibition: The primary mechanism is the inhibition of Src family kinases, such as Lyn and Fyn, which are upstream signaling molecules in the IgE-mediated mast cell activation pathway. By preventing the phosphorylation of these kinases, this compound blocks the entire downstream signaling cascade.[3][6]
-
Downstream Signal Blockade: Inhibition of Src kinases subsequently prevents the phosphorylation and activation of key signaling intermediates like PLC-γ1, p38α, and Akt. This blockade suppresses calcium mobilization, mast cell degranulation, and the release of histamine and pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-5).[3][6]
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against the Foot-and-Mouth Disease Virus (FMDV).
-
Targeting Viral Polymerase: this compound directly inhibits the activity of the FMDV's RNA-dependent RNA polymerase (3Dpol).[8][9] This enzyme is essential for the replication of the viral RNA genome. By binding to the 3Dpol active site, this compound effectively blocks viral replication and the production of new virus particles.[8][9] This targeted mechanism was confirmed using a cell-based FMDV minigenome assay, where the compound demonstrated potent inhibitory activity with an IC₅₀ of 10.37 µM.[8]
Experimental Protocols
To ensure the reproducibility of research findings, this section provides detailed methodologies for key in vitro experiments used to characterize the biological activities of this compound.
General Experimental Workflow
The logical flow of in vitro investigation typically starts with assessing cytotoxicity, followed by mechanistic assays to elucidate the mode of action.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding: Seed cells (e.g., A2780 human ovarian cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC₅₀ concentration for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 500 xg for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., p-STAT3, Bcl-2, Cleaved Caspase-3) following treatment with this compound.
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined anti-cancer, anti-allergic, and antiviral properties. Its ability to modulate key signaling pathways such as STAT3 and Src kinases underscores its therapeutic potential. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore this molecule. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the exploration of its potential in other therapeutic areas. The development of novel delivery systems could also enhance its bioavailability and clinical utility.
References
- 1. Antiviral Efficacy of Lignan Derivatives this compound and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. How to Write the Methods Section of a Research Manuscript - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Asarinin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lignan (-)-Asarinin, a natural compound with significant therapeutic potential. This document details its physicochemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols.
Core Molecular Information
This compound, a furofuran lignan, possesses a complex chemical structure that dictates its biological activity.
Quantitative Biological Data
The biological efficacy of this compound has been quantified in various in vitro studies. The following table summarizes key quantitative data.
| Parameter | Cell Line / Enzyme | Value | Reference |
| IC₅₀ | A2780 Ovarian Cancer Cells | 38.45 µM | [3] |
| IC₅₀ | SKOV3 Ovarian Cancer Cells | 60.87 µM | [3] |
| IC₅₀ | Immortalized Ovarian Surface Epithelial Cells | >200 µM | [3] |
| Kᵢ | Δ⁵-Desaturase | 0.28 mM | [3] |
Mechanism of Action: A Multi-Faceted Approach
This compound exerts its biological effects through multiple pathways, primarily centered on the induction of apoptosis in cancer cells and the modulation of inflammatory responses.
One of the key mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway .[6] This inhibition, coupled with the promotion of mitochondrial Reactive Oxygen Species (ROS) accumulation, leads to a cascade of events culminating in programmed cell death.[6]
Furthermore, this compound has been identified as an inhibitor of Src family kinases .[7][8][9][10] By preventing the phosphorylation of these kinases, it can suppress mast cell activation, highlighting its potential in treating allergic reactions.
In the context of cancer, the inhibition of STAT3 and the activation of caspases are central to its pro-apoptotic effects. This compound has been shown to activate caspase-3, -8, and -9 in human ovarian cancer cells.[3]
Caption: Inhibition of STAT3 signaling and promotion of apoptosis by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on ovarian cancer cell lines (A2780 and SKOV3).
a. Cell Seeding:
-
Culture A2780 and SKOV3 cells in appropriate media.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
Prepare various concentrations of this compound in the culture medium.
-
Replace the existing medium with the medium containing this compound.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
c. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
d. Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC₅₀ value using a dose-response curve.
Caspase Activity Assay (Colorimetric)
This protocol outlines the measurement of caspase-3, -8, and -9 activity in this compound-treated cells.
a. Cell Lysis:
-
Treat cells with this compound at the desired concentration and time.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate and collect the supernatant.
b. Protein Quantification:
-
Determine the protein concentration of the cell lysate using a BCA protein assay kit.
c. Caspase Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the reaction buffer containing the specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours.
d. Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
e. Data Analysis:
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase activity.
Src Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on Src family kinase activity.
a. Kinase Reaction Setup:
-
In a kinase assay plate, prepare a reaction mixture containing Src kinase, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the kinase buffer.
-
Add varying concentrations of this compound to the wells.
-
Include a positive control (known Src inhibitor) and a negative control (vehicle).
b. ATP Addition:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
c. Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based: Using a phosphotyrosine-specific antibody.
-
Luminescence-based: Measuring the amount of ATP consumed using an ADP-Glo™ kinase assay.
-
d. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value for Src kinase inhibition.
Caption: General experimental workflow for evaluating this compound's bioactivity.
References
- 1. This compound | C20H18O6 | CID 11869417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. tandfonline.com [tandfonline.com]
(-)-Asarinin: A Technical Whitepaper on a Promising Furofuran Lignan
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Asarinin, a naturally occurring furofuran lignan, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biosynthesis, and its multifaceted role as a modulator of key cellular signaling pathways. The document summarizes quantitative data on its efficacy, details experimental protocols for cited studies, and presents visual representations of its mechanisms of action to support further research and drug development efforts.
Introduction to this compound
This compound is a prominent member of the lignan family of phytochemicals, which are widely distributed in the plant kingdom.[1] Structurally, it is characterized by a tetrahydrofurofuran ring system derived from the oxidative dimerization of two phenylpropanoid units.[1] Historically used in traditional medicine, this compound has been isolated from various plant species, including those of the Asarum and Zanthoxylum genera.[2][3] Modern scientific investigation has revealed its potential as a therapeutic agent, with demonstrated anti-inflammatory, anti-cancer, anti-viral, and anti-allergic properties.[4][5][6] This whitepaper aims to consolidate the current technical knowledge on this compound to facilitate its exploration as a lead compound in drug discovery.
Chemical and Physical Properties
This compound, with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol , is a white, crystalline substance.[3][7] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but exhibits poor solubility in water.[2][7] The molecule's lipophilicity, indicated by a logP value of 3.22, influences its pharmacokinetic profile.[8]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [3] |
| Molecular Weight | 354.35 g/mol | [7] |
| CAS Number | 133-04-0 | [3] |
| Appearance | White needle-shaped crystals | [2] |
| Solubility | Soluble in boiling methanol, ethanol, chloroform, acetone, and benzene; almost insoluble in water | [2] |
| logP | 3.22 | [8] |
Biosynthesis of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine.[7] A series of enzymatic reactions convert phenylalanine to coniferyl alcohol, a key monolignol precursor.[8][9] The dimerization of two coniferyl alcohol molecules, a process mediated by dirigent proteins and laccases, leads to the formation of pinoresinol.[10] Through a series of stereospecific reductions and cyclizations catalyzed by pinoresinol-lariciresinol reductases and other enzymes, pinoresinol is converted to secoisolariciresinol and then to matairesinol. While the precise enzymatic steps from these intermediates to this compound are still under investigation, it is understood to involve further modifications of the furofuran core.
Caption: Simplified biosynthetic pathway of this compound from Phenylalanine.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, primarily through the modulation of critical signaling pathways involved in inflammation, cell proliferation, and viral replication.
Anti-Cancer Activity via STAT3 Inhibition
This compound has demonstrated significant anti-cancer potential, particularly through its inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation and subsequent translocation to the nucleus.[4][10] This inhibition leads to the downregulation of STAT3 target genes, including the anti-apoptotic proteins Bcl-2 and Mcl-1, and the cell cycle regulator Cyclin D1.[10] Furthermore, this compound promotes the accumulation of mitochondrial reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[4]
Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.
Anti-Allergic and Anti-Inflammatory Effects via Src Family Kinase Inhibition
This compound has been identified as a potent inhibitor of Src family kinases (SFKs), which play a crucial role in the signaling cascades of mast cell activation, a key event in allergic reactions.[5] By inhibiting the phosphorylation of SFKs such as Lyn and Fyn, this compound suppresses the downstream signaling events that lead to mast cell degranulation and the release of histamine and pro-inflammatory cytokines, including TNF-α and IL-6.[5] This mechanism underlies its observed anti-allergic and anti-inflammatory effects.
Caption: this compound inhibits Src family kinases in mast cells.
Anti-Viral Activity
Recent studies have highlighted the anti-viral potential of this compound, particularly against the Foot-and-Mouth Disease Virus (FMDV).[6] It has been shown to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (3Dpol), an essential enzyme for the FMDV life cycle.[6][11] This inhibition occurs in the post-viral entry stage, effectively reducing the synthesis of new viral RNA.[6]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Anti-Cancer and Enzyme Inhibition Activity
| Target/Cell Line | Assay Type | Metric | Value (µM) | Reference |
| A2780 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 38.45 | [12] |
| SKOV3 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 60.87 | [12] |
| FMDV 3Dpol | FMDV Minigenome | IC₅₀ | 10.37 | [11] |
| Δ⁵-desaturase | Enzyme Inhibition | Kᵢ | 280 | [12] |
Table 2: Anti-Viral Activity
| Virus | Cell Line | Assay Type | Metric | Value (µM) | Reference |
| FMDV | BHK-21 | Immunoperoxidase Monolayer Assay | EC₅₀ | 15.11 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Protocol:
-
Cell Culture and Treatment: Human cancer cells (e.g., A549 or DU145) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[4][6]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.[4][6]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
In Vitro Src Kinase Activity Assay
Objective: To measure the direct inhibitory effect of this compound on Src kinase activity.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant Src kinase, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and varying concentrations of this compound or a vehicle control.[14]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C.[15]
-
Detection of Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.[15]
-
Data Analysis: The IC₅₀ value for this compound is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cytokine Measurement by ELISA
Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines.
Protocol:
-
Cell Stimulation and Treatment: Mast cells (e.g., LAD2) or macrophages are stimulated with an appropriate agent (e.g., antigen for mast cells, LPS for macrophages) in the presence of varying concentrations of this compound or a vehicle control.[5][16]
-
Supernatant Collection: After a defined incubation period (e.g., 6 or 24 hours), the cell culture supernatant is collected.[17]
-
ELISA Procedure: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a commercial sandwich ELISA kit according to the manufacturer's instructions.[18][19] This involves capturing the cytokine with a specific antibody coated on the ELISA plate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate.
-
Data Quantification: The absorbance is read at 450 nm, and the cytokine concentration is determined by comparison to a standard curve.
Immunoperoxidase Monolayer Assay for FMDV
Objective: To assess the anti-viral activity of this compound against FMDV.
Protocol:
-
Cell Seeding and Infection: BHK-21 cells are seeded in 96-well plates and grown to confluence. The cell monolayers are then infected with FMDV at a specific multiplicity of infection (MOI).[5][13]
-
Compound Treatment: Immediately after infection, the cells are treated with different concentrations of this compound or a vehicle control.[6]
-
Incubation: The plates are incubated for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 24-48 hours).[5]
-
Fixation and Permeabilization: The cells are fixed with a cold methanol/acetone solution and permeabilized.[5]
-
Immunostaining: The fixed cells are incubated with a primary antibody specific for an FMDV antigen, followed by an HRP-conjugated secondary antibody.[5]
-
Visualization and Quantification: A substrate solution (e.g., AEC) is added to develop a colored precipitate in the infected cells. The number of infected cells (stained cells) is counted under a microscope, and the EC₅₀ value is calculated.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lignin chemistry: biosynthetic study and structural characterisation of coniferyl alcohol oligomers formed in vitro in a micellar environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brassinin inhibits STAT3 signaling pathway through modulation of PIAS-3 and SOCS-3 expression and sensitizes human lung cancer xenograft in nude mice to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Azaserine Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Immunoperoxidase Monolayer Assay for the Detection of Antibodies against Peste des Petits Ruminants Virus Based on BHK-21 Cell Line Stably Expressing the Goat Signaling Lymphocyte Activation Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Asarinin biological activity screening
An In-depth Technical Guide to the Biological Activity Screening of (-)-Asarinin
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a tetrahydrofurofurano lignan isolated from plants such as Asarum sieboldii, has emerged as a molecule of significant interest in pharmacology due to its diverse biological activities.[1][2][3] This document provides a comprehensive technical overview of the biological activity screening of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular pathways. The activities covered include its potent anticancer, anti-inflammatory, anti-allergic, enzyme-inhibiting, and antiviral effects. This guide is intended to serve as a core resource for professionals engaged in natural product research and drug development.
Anticancer Activity
This compound demonstrates significant cytotoxic and pro-apoptotic effects across various cancer cell lines, particularly in ovarian and gastric cancers.[2][3][4] Its mechanism is multifaceted, primarily involving the induction of oxidative stress and the targeted inhibition of key cell survival pathways.
Quantitative Cytotoxicity Data
The inhibitory concentration (IC₅₀) values of this compound have been quantified in several cancer cell lines, showcasing its potency and selectivity.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration | Reference |
| A2780 | Human Ovarian Cancer | 38.45 | 48 h | [3] |
| SKOV3 | Human Ovarian Cancer | 60.87 | 48 h | [3] |
| MCF-7 | Human Breast Cancer | 67.25 | Not Specified | [5] |
| MC cells | Malignant transformed human gastric epithelial cells | 80 - 140 (Effective Concentration) | 24 - 48 h | [1] |
| IOSE | Immortalized Ovarian Surface Epithelial (Non-cancerous) | >200 | 48 h | [3] |
Mechanism of Action: Apoptosis Induction
This compound's anticancer effects are primarily mediated through the induction of apoptosis via two interconnected signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic pathway, along with inhibition of the STAT3 survival pathway.
-
Mitochondrial ROS Accumulation : this compound treatment leads to mitochondrial damage, a decrease in mitochondrial membrane potential, and reduced ATP production. This dysfunction promotes the accumulation of mitochondrial Reactive Oxygen Species (ROS).[1][2]
-
STAT3 Pathway Inhibition : The compound inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (p-STAT3).[1][2] This leads to the downregulation of STAT3's target anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[1]
-
Caspase Activation : The culmination of mitochondrial stress and STAT3 inhibition triggers the activation of a caspase cascade. In ovarian cancer cells, this compound activates initiator caspases-8 and -9, which in turn activate the executioner caspase-3, leading to programmed cell death.[1][3][4] It also induces G₀/G₁ phase arrest in certain cancer cells.[1]
Experimental Protocols
-
Cell Seeding : Seed cancer cells (e.g., MC cells) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence.
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120, 140 µM) for 24 or 48 hours.
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation : Incubate the plates for 2 hours at 37°C in the dark.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader to determine cell viability relative to an untreated control.
-
Cell Culture and Treatment : Culture cells (e.g., A2780, SKOV3) and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells by flow cytometry within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on FITC and PI fluorescence.
Anti-Allergic and Anti-Inflammatory Activity
This compound demonstrates potent anti-allergic properties by inhibiting mast cell activation, a critical event in Type I hypersensitivity reactions.[6]
Mechanism of Action: Src Family Kinase Inhibition
The primary mechanism for its anti-allergic effect is the inhibition of Src family kinases.[1][6]
-
Mast Cell Activation : Upon antigen cross-linking of IgE bound to FcεRI receptors, Src family kinases (like Lyn and Fyn) are among the first signaling proteins to be activated.
-
Inhibition by this compound : this compound prevents the phosphorylation and activation of these Src family kinases.[6]
-
Downstream Effects : This inhibition blocks the entire downstream signaling cascade, preventing calcium mobilization and ultimately suppressing mast cell degranulation and the release of histamine and pro-inflammatory cytokines (e.g., IL-4).[6]
-
In Vivo Efficacy : This mechanism has been validated in murine models of anaphylaxis and allergic rhinitis, where this compound treatment reduced histamine and IgE levels and attenuated inflammatory cell infiltration.[6]
Experimental Protocol: In Vivo Allergic Rhinitis Model
-
Sensitization : Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified with aluminum hydroxide on days 0 and 7.
-
Challenge : From day 14 to day 21, challenge the mice intranasally with OVA daily.
-
Treatment : Administer this compound orally or intranasally one hour before each OVA challenge.
-
Symptom Evaluation : After the final challenge, count the frequency of sneezing and nasal rubbing for 15 minutes.
-
Biochemical Analysis : Collect blood and nasal lavage fluid to measure levels of total IgE, histamine, and IL-4 using ELISA kits.
-
Histology : Prepare nasal tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and mucosal thickness.
Enzyme Inhibition Activity
This compound is a selective inhibitor of Δ⁵-desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis.[3]
Quantitative Inhibition Data
| Enzyme | Inhibition Type | Kᵢ Value | Reference |
| Δ⁵-desaturase | Non-competitive | 0.28 mM | [1][3] |
| Δ⁶-desaturase | No significant inhibition | - | [3] |
| Δ⁹-desaturase | No significant inhibition | - | [3] |
Experimental Protocol: Δ⁵-Desaturase Inhibition Assay
-
Enzyme Source : Prepare a microsomal fraction from rat liver homogenates, which serves as the source of Δ⁵-desaturase.
-
Reaction Mixture : Prepare a reaction buffer containing the microsomal preparation, a radiolabeled substrate (e.g., [1-¹⁴C]dihomo-γ-linolenic acid), and necessary cofactors (ATP, CoA, NADH, MgCl₂).
-
Inhibition Study : Add various concentrations of this compound to the reaction mixture and pre-incubate.
-
Reaction Initiation : Start the reaction by adding the substrate and incubate at 37°C.
-
Lipid Extraction : Stop the reaction and saponify the mixture. Extract the total fatty acids after acidification.
-
Analysis : Separate the fatty acid methyl esters by argentation thin-layer chromatography (TLC) or HPLC.
-
Quantification : Quantify the radioactivity in the substrate and product (arachidonic acid) spots to determine the rate of conversion and calculate the inhibition and Kᵢ value.
Antiviral Activity
Recent studies have identified this compound as a potential antiviral agent against Foot-and-Mouth Disease Virus (FMDV).[7]
Quantitative Antiviral Data
| Virus | Target | Assay | Value (µM) | Reference |
| FMDV | Post-viral entry | Immunoperoxidase Monolayer | EC₅₀ = 15.11 | [7] |
| FMDV | RNA-Dependent RNA Polymerase (3Dpol) | FMDV Minigenome (GFP expression) | IC₅₀ = 10.37 | [7] |
Mechanism of Action
This compound exhibits potent inhibitory effects in the post-viral entry stage of the FMDV replication cycle.[7] It is believed to directly target the viral RNA-dependent RNA polymerase (3Dpol), thereby suppressing the replication of the viral genome.[7] This was confirmed by a dose-dependent reduction in viral negative-strand RNA production and inhibition of reporter gene expression in a cell-based minigenome assay.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Kinetic modeling of the sesamin conversion into asarinin in the presence of citric acid loading on Hβ [frontiersin.org]
- 6. This compound inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dichotomy of (-)-Asarinin: A Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Asarinin, a lignan compound primarily isolated from plants of the Asarum genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of this compound, presenting a comprehensive overview for researchers, scientists, and professionals in drug development. By juxtaposing its actions in controlled laboratory settings with its behavior in complex biological systems, this document aims to elucidate the therapeutic potential and mechanistic underpinnings of this promising natural product.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the key quantitative data from various studies, offering a clear comparison of the in vitro and in vivo potency of this compound across different biological targets and models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 38.45 | [1] |
| SKOV3 | Ovarian Cancer | 60.87 | [1] |
| Immortalized Ovarian Surface Epithelial Cells | Normal | >200 | [1] |
| MC (methylnitronitrosoguanidine-induced malignant transformation of human gastric epithelial cells) | Precancerous Gastric Cells | 80-140 (concentration range causing mitochondrial damage) | [2] |
Table 2: In Vitro Enzyme Inhibition and Other Bioactivities of this compound
| Target/Assay | Effect | Value | Reference |
| Δ5-desaturase | Non-competitive inhibition | Ki = 0.28 mM | [1][2] |
| Histamine release (LAD2 cells) | Significant inhibition | 50 µM | [2] |
| Foot-and-Mouth Disease Virus (FMDV) 3Dpol | Inhibition | IC50 = 10.37 ± 1.01 µM | [3] |
| FMDV replication (BHK-21 cells) | Inhibition | EC50 = 15.11 ± 1.18 µM | [4] |
Table 3: In Vivo Effects of this compound
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mice | IgE-dependent allergic rhinitis | Not specified | Decreased histamine, total IgE, and IL-4; attenuated inflammatory infiltrates and nasal mucosa incrassation. | [5] |
| Mice | Gastric precancerous lesions | Not specified | Induced ROS accumulation and inhibited the STAT3 pathway in gastric mucosa. | [6] |
| Mice | Bleomycin-induced pulmonary fibrosis | Intraperitoneal administration | Effectively attenuated pulmonary fibrosis. | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Efficacy of Lignan Derivatives this compound and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Efficacy of Lignan Derivatives this compound and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) [mdpi.com]
- 5. This compound inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asarinin attenuates bleomycin-induced pulmonary fibrosis by activating PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of (-)-Asarinin
These application notes provide detailed protocols for the quantitative analysis of (-)-Asarinin using High-Performance Liquid Chromatography (HPLC) with two common detection methods: Ultraviolet (UV) and Fluorescence (FLD). These protocols are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two HPLC methods.
Table 1: HPLC Method with UV Detection
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | > 99% |
| Precision (%RSD) | < 2% |
Table 2: HPLC Method with Fluorescence Detection
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 ng |
| Limit of Quantification (LOQ) | 0.1 ng (2.82 nmol) |
| Recovery | > 98% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Method 1: HPLC with UV Detection
This protocol is based on a method for the determination of L-sesamin and L-asarinin in Zanthoxylum species.[1]
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
2.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: HYPERSIL BDS C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile : Water (50:50, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
-
Detection: UV at 287 nm[1]
-
Run Time: Approximately 15 minutes
2.1.3. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.1.4. Sample Preparation
-
For plant material, accurately weigh a suitable amount of the powdered sample.
-
Extract with methanol using a suitable method (e.g., sonication or Soxhlet extraction).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
2.1.5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Method 2: HPLC with Fluorescence Detection
This protocol is adapted from methods for the analysis of lignans with fluorescent properties.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2.2.2. Chromatographic Conditions
-
HPLC System: Shimadzu LC-20AD or equivalent with a fluorescence detector
-
Column: Reversed-phase C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol : Water (70:30, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
Detection: Fluorescence
-
Excitation: 287 nm
-
Emission: 320 nm
-
-
Run Time: Approximately 10 minutes
2.2.3. Standard Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
2.2.4. Sample Preparation
-
Follow the same sample preparation procedure as described in section 2.1.4.
2.2.5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in an HPLC system.
References
Application Note & Protocol: Quantification of (-)-Asarinin using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of (-)-Asarinin in biological matrices, specifically rat plasma, using a selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][2]
Introduction
This compound is a furofuran lignan found in various plant species. Its diverse biological activities have garnered interest within the scientific community, necessitating a reliable method for its quantification in preclinical and clinical studies. This application note describes a robust LC-MS/MS method for the determination of this compound, adaptable for pharmacokinetic studies and other applications in drug development. The method outlined here is based on a validated approach for the simultaneous determination of asarinin and its epimer sesamin in rat plasma.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.[1] This technique offers good recovery and minimal matrix effects.[1]
-
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Protocol:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
-
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving this compound from other matrix components. A reversed-phase C18 column is commonly used for this purpose.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
-
Parameters:
-
Column: A C18 analytical column (e.g., X'Terra® C8 MS, 2.1 x 50 mm, 3.5 µm or similar) is suitable.
-
Mobile Phase: A gradient elution using a two-solvent system is often employed for optimal separation.
-
Solvent A: 0.05% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS/MS) Conditions
Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.
-
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer. These transitions are highly specific to the target analytes.
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) is essential to achieve maximum sensitivity.
-
Data Presentation
The performance of the LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key quantitative parameters are summarized in the table below.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from plasma samples.
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in a research or drug development setting.
References
Application Notes and Protocols for GC-MS Analysis of (-)-Asarinin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Asarinin, a furofuran lignan found in various plant species, including Asarum species, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, anticancer, and neuroprotective effects. The accurate and sensitive quantification of this compound and its derivatives in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and understanding its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose, particularly for volatile and semi-volatile compounds. This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives.
Quantitative Data Summary
While specific quantitative data for the GC-MS analysis of this compound is not extensively available in the public domain, the following tables provide a template and representative data obtained from liquid chromatography-mass spectrometry (LC-MS) studies, which can be adapted for GC-MS method validation and sample analysis.
Table 1: Representative Quantitative Analysis of this compound in Plant Extracts (LC-MS Data)
| Plant Source | Part Used | Extraction Solvent | This compound Content (μg/g of dry weight) | Reference Method |
| Asarum heterotropoides | Root | Methanol | 1268 - 2591 | LC-MS/MS[1] |
| Asarum sieboldii | Root | Not Specified | Primary Component | Phytochemical Analysis[2] |
| Forsythia intermedia | Fruit/Leaf | Methanol | Present | HPLC-UV/MS[3] |
Table 2: Method Validation Parameters for a Representative Lignan Analysis (GC-MS)
| Parameter | Result |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.03 - 12 µM |
| Limit of Quantification (LOQ) | 0.3 - 30 µM |
| Intra-day Precision (% RSD) | < 15% |
| Inter-day Precision (% RSD) | < 15% |
| Accuracy/Recovery | 80 - 120% |
Note: The data in Table 2 is representative of typical validation parameters for GC-MS analysis of related compounds and should be established specifically for this compound in your laboratory.
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines the extraction of this compound from plant matrices, a critical step for accurate analysis.
Materials:
-
Plant material (e.g., dried and powdered roots of Asarum species)
-
Methanol or Ethanol (HPLC grade)
-
n-Hexane (for defatting, optional)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Syringe filters (0.22 µm)
Protocol:
-
Milling and Defatting (Optional): Mill the dried plant material to a fine powder. For oil-rich samples, defatting by stirring with n-hexane (1:5 w/v) at room temperature can improve extraction efficiency.[4]
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol or ethanol.
-
Vortex the mixture for 1 minute.
-
Sonication for 30 minutes in an ultrasonic bath can enhance extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or a suitable solvent for derivatization.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.
Derivatization for GC-MS Analysis (Silylation)
To increase the volatility and thermal stability of this compound, derivatization is often necessary for GC-MS analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method for lignans.[5]
Materials:
-
Dried sample extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Drying: Ensure the sample extract is completely dry. This can be achieved by evaporation under nitrogen.
-
Reagent Addition:
-
To the dried extract in a GC vial, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Instrumental Parameters
The following are representative GC-MS parameters for the analysis of silylated lignans and can be used as a starting point for method development for this compound.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 - 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-600 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Note: The oven temperature program and other parameters should be optimized for the specific instrument and derivatives being analyzed to achieve the best chromatographic separation and sensitivity.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these interactions.
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of (-)-Asarinin from Asarum sieboldii
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of (-)-Asarinin, a bioactive lignan, from the roots and rhizomes of Asarum sieboldii. This compound has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, antibacterial, antiviral, and antioxidant activities.[1][2] These protocols are intended to guide researchers in the isolation and quantification of this promising natural product for further investigation and drug development.
Quantitative Data Summary
The content of this compound in Asarum sieboldii can vary depending on the specific variety, geographical origin, and processing methods. The following tables summarize quantitative data reported in the literature.
Table 1: this compound and Other Components Content in Asarum Species
| Component | Plant Material | Content Range | Reference |
| This compound | Asarum roots | 1.268–2.591 mg/g | [3][4] |
| This compound | Asarum roots | ~0.1–0.2% | [5] |
| Essential Oil | Asarum roots | 19.21–51.53 µL/g | [3][4] |
| Ethanol Extract | Asarum roots | 20.00–45.00 µL/g | [3][4] |
Table 2: Influence of Drying Method on Component Yield in Asarum Roots
| Processing Method | Description | Relative Volatile Oil Content |
| P1 | Soil removal + Shade drying | Lowest |
| P2 | Water washing + Shade drying | Higher than P1 |
| P3 | Water washing + Drying at 30 °C | Higher than P1 |
| P4 | Water washing + Drying at 40 °C | Higher than P1 |
| Data adapted from a study on Asarum species, suggesting that washing and oven drying may yield higher content of biochemicals like asarinin.[3] |
Experimental Protocols
The following protocols describe methods for the extraction and quantification of this compound from Asarum sieboldii.
Protocol 1: Ultrasonic-Assisted Extraction for Analytical Quantification
This method is suitable for the rapid extraction of this compound for quantitative analysis, such as by HPLC or LC-MS.
Materials and Reagents:
-
Dried and powdered roots and rhizomes of Asarum sieboldii
-
Methanol (HPLC grade)
-
Ultrasonic bath (Power 500 W, Frequency 40 KHz)
-
Conical flasks with stoppers
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Vials for analysis
Procedure:
-
Sample Preparation: Pass the dried Asarum sieboldii root and rhizome material through a No. 3 mesh sieve to obtain a uniform powder.
-
Extraction: a. Accurately weigh approximately 1.0 g of the powdered plant material and place it into a conical flask with a stopper. b. Add 15 mL of methanol to the flask. c. Place the flask in an ultrasonic bath and sonicate for 45 minutes at a power of 500 W and a frequency of 40 KHz.[3] d. After sonication, allow the solution to cool to room temperature.
-
Sample Filtration: a. Filter the extract through a 0.45 µm syringe filter into a clean vial. b. The filtrate is now ready for chromatographic analysis (e.g., HPLC, LC-MS/MS) to determine the concentration of this compound.[6]
Protocol 2: General Laboratory-Scale Extraction and Isolation
This protocol outlines a general procedure for obtaining a this compound-enriched extract suitable for further purification.
Materials and Reagents:
-
Dried and powdered roots and rhizomes of Asarum sieboldii
-
Large extraction vessel (e.g., glass beaker or flask)
-
Mechanical stirrer or shaker
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Maceration/Sonication: a. Weigh 100 g of powdered Asarum sieboldii and place it in the extraction vessel. b. Add a suitable volume of 70% methanol (e.g., 1 L) to achieve a solid-to-liquid ratio of 1:10. c. Macerate the mixture with continuous stirring for 12-24 hours at room temperature.[8] Alternatively, perform repeated sonication cycles (e.g., 3 x 30 minutes).[7]
-
Filtration and Concentration: a. Separate the extract from the solid plant material by vacuum filtration. b. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Solvent Partitioning (Optional): a. The crude extract can be further fractionated by liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Lignans like this compound are typically found in the medium-polarity fractions (e.g., ethyl acetate).
-
Chromatographic Purification: a. Subject the crude extract or the enriched fraction to silica gel column chromatography. b. Elute the column with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient). c. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. d. Pool the pure fractions and evaporate the solvent to yield isolated this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Asarum sieboldii.
Caption: Workflow for this compound extraction.
Signaling Pathway Diagram
This compound and other bioactive compounds in Asarum sieboldii extracts have demonstrated significant anti-inflammatory effects. The diagram below depicts a simplified signaling pathway illustrating the inhibition of key inflammatory mediators.
Caption: Anti-inflammatory action of this compound.
References
- 1. Asarum sieboldii, a Potential Ethnomedicinal Herb in Dentistry and Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Biochemical and Pharmacodynamic Analyses of Asarum heterotropoides Fr. Schmidt var. Mandshuricum (Maxim) Kitag and Asarum sieboldii Miq var. Seoulense Nakai Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Biochemical and Pharmacodynamic Analyses of Asarum heterotropoides Fr. Schmidt var. Mandshuricum (Maxim) Kitag and Asarum sieboldii Miq var. Seoulense Nakai Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of the Seven Marker Components in Asarum sieboldii using the LC-MS/MS and GC-MS -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 7. jfda-online.com [jfda-online.com]
- 8. Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (-)-Asarinin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Asarinin, a lignan found in plants of the Asarum genus, has demonstrated potential as an anticancer agent.[1] Emerging research indicates that its cytotoxic effects are mediated through the induction of apoptosis, involving the generation of mitochondrial reactive oxygen species (ROS) and the inhibition of key cell survival pathways such as the STAT3 signaling pathway. These application notes provide detailed protocols for assessing the cytotoxic properties of this compound in relevant cancer cell lines.
Data Presentation
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a summary of reported IC50 values for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | 38.45 ± 2.78 | [2] |
| SKOV3 | Ovarian Cancer | 60.87 ± 5.01 | [2] |
Notably, this compound did not show significant cytotoxicity towards immortalized ovarian surface epithelial cells (IOSE80PC), suggesting a degree of selectivity for cancer cells.[2]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below. Recommended cell lines for initial screening include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) due to their common use in cytotoxicity studies.
Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and propagating the recommended cancer cell lines.
-
Materials:
-
HeLa, MCF-7, or A549 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) for HeLa and MCF-7
-
F-12K Medium for A549
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in T-75 flasks with their respective media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][4][5][6][7]
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8][9][10]
-
Materials:
-
Cells cultured in a 6-well plate
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][11][12][13]
-
Materials:
-
Cells cultured in a 6-well plate
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
This compound's Putative Signaling Pathway
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. This compound from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic effects of 27 anticancer drugs in HeLa and MDR1-overexpressing derivative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Cytotoxicity of (-)-Asarinin using an MTT Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of (-)-Asarinin on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[2][3] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[1][2] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Materials and Reagents
-
This compound (Source: e.g., Cayman Chemical, Selleck Chemicals)
-
Target cancer cell line (e.g., A2780 or SKOV3 human ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol) or Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (ELISA reader)
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
Experimental Protocols
This protocol is a guideline and may require optimization depending on the cell line and laboratory conditions.
Stage 1: Reagent Preparation
-
This compound Stock Solution:
-
Dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[4]
-
Store the stock solution in aliquots at -20°C.
-
-
MTT Reagent (5 mg/mL):
-
Solubilization Solution:
-
Prepare a solution to dissolve the formazan crystals. A common solution is acidic isopropanol (e.g., 0.04 N HCl in isopropanol) or a solution of 4 mM HCl with 0.1% NP40 in isopropanol.[5] Alternatively, pure DMSO can be used.
-
Stage 2: Cell Seeding and Treatment
-
Cell Seeding:
-
Culture cells until they reach the logarithmic growth phase.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]
-
Include wells with medium only for background control.[3]
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
-
This compound Treatment:
-
The next day, prepare serial dilutions of this compound from the stock solution in serum-free or complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Stage 3: MTT Assay and Absorbance Reading
-
MTT Addition:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.[5]
-
Add 150 µL of the MTT solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[1][5]
-
Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[3][5]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader. The wavelength to measure the formazan product is typically between 550 and 600 nm (e.g., 570 nm).[2][3]
-
A reference wavelength of 620-650 nm can be used to subtract background absorbance.[3][5]
-
Read the plate within 1 hour of adding the solubilization solution.[3][5]
-
Stage 4: Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate Cell Viability (%):
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC₅₀: Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from this curve using appropriate software.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| A2780 | Human Ovarian Cancer | 38.45 ± 2.78 | Potent cytotoxicity observed.[6] |
| SKOV3 | Human Ovarian Cancer | 60.87 ± 5.01 | Moderate cytotoxicity observed.[6] |
| IOSE80PC | Immortalized Normal Ovarian Epithelial | > 200 | No significant cytotoxicity against normal cells.[7] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway Diagram
This compound has been shown to induce apoptosis in cancer cells by inhibiting the STAT3 signaling pathway.[8]
Caption: Inhibition of the STAT3 pathway by this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Asarinin Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (-)-Asarinin in preclinical animal models, based on currently available scientific literature. The document details established administration routes, dosages, and includes standardized protocols and diagrams of associated signaling pathways.
Application Notes
This compound is a lignan compound, primarily isolated from plants such as Asarum sieboldii. It has been investigated for various pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects.[1] For researchers planning in vivo studies, selecting the appropriate administration route, vehicle, and dosage is critical for obtaining reliable and reproducible results.
1.1. Summary of Administration Routes The most commonly documented route for this compound administration in animal studies is oral administration.[2] While other parenteral routes like intraperitoneal (IP) or intravenous (IV) are common for preclinical compound testing, specific protocols for this compound using these routes are not detailed in the reviewed literature.[3][4] However, general protocols for these routes are provided below for exploratory studies.
-
Oral (PO) Administration: This route, typically via gavage, is favored for its convenience and clinical relevance.[2][3] Studies have successfully used oral administration to investigate the effects of this compound on conditions like gastric precancerous lesions and cardiac allograft rejection in rodents.[1][2]
-
Intraperitoneal (IP) Injection: IP injection offers rapid absorption, bypassing the gastrointestinal tract and first-pass metabolism, which can be an advantage for certain study designs.[3][5] It is a common route for administering test compounds in rodents.[4][6]
-
Intravenous (IV) Injection: IV administration ensures 100% bioavailability and provides the most rapid and precise control over circulating compound concentrations.[7][8] This route is useful for pharmacokinetic studies or when immediate systemic exposure is required.[5]
1.2. Vehicle and Formulation Considerations The choice of vehicle is crucial for ensuring the solubility, stability, and bioavailability of this compound, which is a moderately lipophilic compound.[9]
-
Aqueous Solutions: For water-soluble compounds, sterile water or saline (0.9% NaCl) are the simplest and safest vehicles.[10]
-
Suspensions: For poorly soluble compounds like this compound, suspensions can be made using vehicles like carboxymethyl cellulose (CMC) or polyethylene glycol (PEG).[11]
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is a powerful solvent for lipophilic compounds.[10] However, for in vivo use, it must be diluted to non-toxic concentrations (typically <10% in the final formulation) with saline or PBS.[10][11]
-
Oil-Based Vehicles: Edible oils such as corn oil, sesame oil, or olive oil can be used as vehicles, particularly for oral administration of lipophilic compounds.[10][11]
A vehicle-only control group should always be included in the experimental design to account for any potential effects of the vehicle itself.[11]
Data Presentation: Summary of In Vivo Studies
The following table summarizes quantitative data from animal studies involving this compound administration.
| Compound | Animal Model | Administration Route | Dosage | Vehicle | Key Findings & Reference |
| This compound | Sprague-Dawley & Wistar Rats | Oral | Not specified | Not specified | Prolonged allograft heart survival; inhibited TLR4 and CXCR3 expression.[2] |
| This compound | Mice | Not specified | Not specified | Not specified | Alleviated gastric precancerous lesions by inhibiting the STAT3 signaling pathway.[1] |
Experimental Protocols
The following are detailed, standardized protocols for common administration routes relevant to this compound studies in rodents (mice and rats). These are general best-practice procedures and should be adapted to specific experimental designs and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
3.1. Protocol 1: Oral Gavage Administration (Mouse/Rat)
This protocol describes the standard procedure for administering a liquid substance directly into the stomach.
Materials:
-
This compound formulation in an appropriate vehicle
-
Oral gavage needle (flexible or rigid, appropriate size for the animal)
-
Syringe (1-3 mL)
-
Animal scale for accurate dosing calculation
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[6]
-
Restraint: Restrain the animal firmly but gently. For a mouse, grasp the loose skin over the neck and back to immobilize the head. Ensure the animal's body is held in a vertical position.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the tip of the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the pharynx.
-
Advance the needle smoothly into the esophagus. There should be no resistance. If the animal struggles or if breathing difficulty is noted, the needle may be in the trachea; withdraw it immediately.
-
Substance Administration: Once the needle is in the correct position, dispense the liquid from the syringe slowly and steadily.
-
Post-Administration: Withdraw the needle smoothly in the same direction it was inserted. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.[12]
3.2. Protocol 2: Intraperitoneal (IP) Injection (Mouse/Rat)
This protocol details the injection of a substance into the peritoneal cavity.
Materials:
-
Sterile this compound formulation
-
Sterile syringe (1 mL) and needle (25-27 gauge for mice, 23-25 gauge for rats)[6]
-
70% ethanol and sterile gauze for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct injection volume. The maximum recommended IP volume is 10 mL/kg for both mice and rats.[6]
-
Restraint: Restrain the animal securely in dorsal recumbency (on its back), slightly tilting the head downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[12]
-
Site Identification: The injection site is in the lower right or left abdominal quadrant.[12] Avoid the midline to prevent injection into the urinary bladder or cecum.
-
Injection: Disinfect the injection site with 70% ethanol.[13] Insert the sterile needle, bevel up, at an angle of approximately 30-45 degrees.[12]
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[13]
-
Substance Administration: If aspiration is clear, inject the substance smoothly.
-
Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions, such as bleeding at the injection site or signs of pain.[6]
Signaling Pathways and Workflows
4.1. This compound Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for in vivo animal studies with this compound.
4.2. This compound Signaling Pathway Inhibition
This compound has been shown to modulate key signaling pathways involved in cell survival and inflammation.
A. Inhibition of STAT3 Signaling Pathway
Studies suggest that this compound promotes the accumulation of mitochondrial Reactive Oxygen Species (ROS), which in turn inhibits the STAT3 signaling pathway, a key regulator of cell proliferation and survival.[1]
Caption: this compound inhibits the STAT3 pathway via ROS production.[1]
B. Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
This compound may exert immunosuppressive effects by inhibiting the TLR4 signaling pathway, which is crucial in immune rejection processes.[2][14] This action may involve the adaptor protein MyD88.[14]
Caption: this compound suppresses the TLR4-MyD88 signaling pathway.[2][14]
References
- 1. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of Asarinin on Toll-like pathway in rats after cardiac allograft implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Nonlinear pharmacokinetics of aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of administration route on pharmacokinetics of aspirin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. Asarinin inhibits immunological rejection via the Toll-like receptor-myeloid differentiation factor 88 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of (-)-Asarinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Asarinin, a lignan compound, has demonstrated a wide range of biological activities, positioning it as a molecule of significant interest for therapeutic development. Its diverse effects include anti-cancer, anti-inflammatory, and anti-viral properties. This document provides a detailed overview of the known mechanisms of action of this compound, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of the implicated signaling pathways and workflows.
Mechanism of Action
This compound exerts its biological effects through multiple pathways, primarily by inducing apoptosis in cancer cells, inhibiting critical signaling cascades, and modulating the immune response.
Anti-Cancer Activity
The anti-cancer effects of this compound are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation and metastasis.
-
Induction of Apoptosis: this compound promotes apoptosis through the intrinsic and extrinsic pathways. It has been shown to increase the accumulation of mitochondrial reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[1] This is accompanied by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]
-
Inhibition of STAT3 Signaling: A crucial target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a pivotal role in cell survival and proliferation. This compound inhibits the phosphorylation of STAT3, leading to the downregulation of its downstream targets, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator cyclin D1.[1]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 phase. This is achieved by downregulating the expression of cell cycle-related proteins such as cyclin E1 and cyclin E2.
-
Inhibition of Migration and Invasion: The compound has been observed to significantly reduce the migration and invasion capabilities of cancer cells, suggesting its potential to inhibit metastasis.
Anti-Inflammatory and Anti-Allergic Activity
This compound exhibits potent anti-inflammatory and anti-allergic effects by targeting mast cell activation.
-
Src Family Kinase Inhibition: It acts as a Src family kinase inhibitor, preventing the phosphorylation of key kinases like Lyn and Fyn.[4] This inhibition disrupts downstream signaling pathways involving PLC-γ1, p38α, and Akt, which are essential for mast cell degranulation and the release of inflammatory mediators.
-
Inhibition of Mediator Release: By inhibiting mast cell activation, this compound significantly reduces the release of histamine and pro-inflammatory cytokines such as TNF-α, MCP-1, IL-4, and IL-5.[4] It also suppresses calcium mobilization within mast cells, a critical step in degranulation.[4]
Anti-Viral Activity
Recent studies have highlighted the anti-viral potential of this compound, particularly against the Foot-and-Mouth Disease Virus (FMDV).
-
Inhibition of RNA-Dependent RNA Polymerase (3Dpol): this compound has been identified as an inhibitor of the FMDV 3Dpol, a crucial enzyme for viral replication.[5][6][7] By targeting this enzyme, it effectively suppresses the production of viral RNA.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activities of this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| MC (gastric precancerous) | Cell Viability | IC50 (24-48h) | 140 µM | |
| A2780 (ovarian cancer) | Cytotoxicity | IC50 | 38.45 µM | [3] |
| SKOV3 (ovarian cancer) | Cytotoxicity | IC50 | 60.87 µM | [3] |
| IOSE80PC (normal ovarian) | Cytotoxicity | IC50 | >200 µM | [3] |
| BHK-21 (FMDV-infected) | Antiviral Activity | EC50 | 15.11 µM | [5][6][7] |
| FMDV Minigenome Assay | 3Dpol Inhibition | IC50 | 10.37 µM | [5][6] |
Table 1: Cytotoxicity and Antiviral Efficacy of this compound
| Cell Line | Treatment Concentration | Effect | Reference |
| MC cells | 80-140 µM (24h) | Induction of G0/G1 phase arrest | |
| A2780 and SKOV3 cells | 0-90 µM (48h) | Induction of apoptosis | |
| LAD2 cells | 25 µM (30 min) | Significant reduction in calcium flux | |
| LAD2 cells | 50 µM (20 min) | Significant inhibition of histamine release | |
| LAD2 cells | 100 µM (6h) | Inhibition of Lyn and Fyn phosphorylation |
Table 2: Effective Concentrations of this compound for Various Biological Effects
Experimental Protocols
Detailed methodologies for key experiments used to investigate the mechanism of action of this compound are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well cell culture plates
-
Target cells (e.g., MC, A2780, SKOV3)
-
Complete cell culture medium
-
This compound stock solution
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
Target cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol details the procedure for analyzing the expression levels of specific proteins (e.g., STAT3, p-STAT3, Bcl-2, caspases) following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: A typical experimental workflow to evaluate this compound's anti-cancer effects.
Caption: Inhibition of mast cell activation by this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
(-)-Asarinin: Application Notes and Protocols for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (-)-Asarinin as an inhibitor of specific enzymes, focusing on its effects on cytochrome P450 isozymes and its potential as a kinase inhibitor. Detailed protocols for key experimental procedures are included to facilitate further research and drug development applications.
Introduction
This compound, a lignan found in various plant species, has demonstrated significant inhibitory activity against several key enzymes involved in drug metabolism and cellular signaling.[1] Understanding the inhibitory profile of this compound is crucial for evaluating its therapeutic potential and for predicting potential drug-drug interactions. This document summarizes the available quantitative data on its enzyme inhibition, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways.
Quantitative Data on Enzyme Inhibition
The inhibitory activity of this compound against various enzymes has been quantified, with the following parameters reported:
| Enzyme Family | Specific Enzyme | Inhibitory Parameter | Value (µM) | Inhibition Type |
| Cytochrome P450 | CYP2C9 | IC50 | 8.97 | Competitive |
| Ki | 10.81 | |||
| CYP2E1 | IC50 | 13.80 | Competitive | |
| Ki | 16.33 | |||
| CYP3A4 | IC50 | 18.04 | Noncompetitive | |
| Ki | 8.58 | |||
| Desaturase | Δ5-Desaturase | Ki | 280 | Noncompetitive |
| Kinase | Src Family Kinases | Not Reported | Not Reported | - |
| Transporter | P-glycoprotein (P-gp) | Not Reported | Not Reported | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Note: While related compounds like α- and β-asarone have been shown to inhibit P-glycoprotein, no specific IC50 or Ki values for this compound's inhibition of P-glycoprotein were identified in the reviewed literature.[2]
Signaling Pathway Inhibition: Src Family Kinases
This compound has been identified as a potential inhibitor of Src family kinases, which are crucial mediators in various cellular signaling pathways.[3] By inhibiting the phosphorylation activity of Src kinases, this compound can modulate downstream signaling cascades involved in cell proliferation, migration, and survival.[4][5][6]
Experimental Protocols
Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against CYP2C9, CYP2E1, and CYP3A4 using human liver microsomes.[3][7][8][9]
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
CYP-specific probe substrates (e.g., Diclofenac for CYP2C9, Chlorzoxazone for CYP2E1, Testosterone or Midazolam for CYP3A4)
-
Specific inhibitors for each CYP isoform (for validation)
-
Acetonitrile or Methanol (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in the incubation buffer. The final solvent concentration should be less than 1%.
-
Prepare working solutions of the probe substrates in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Potassium phosphate buffer
-
This compound working solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow:
P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
This protocol describes a method to assess the inhibitory potential of this compound on P-gp-mediated efflux using a Caco-2 cell monolayer model.[10][11][12][13][14]
Materials:
-
This compound
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
P-gp probe substrate (e.g., Digoxin, Rhodamine 123)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Scintillation counter or fluorescence plate reader
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto Transwell inserts at an appropriate density.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER values.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the P-gp probe substrate and this compound (at various concentrations) or vehicle control to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the P-gp probe substrate and this compound or vehicle control to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C for a specified time (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the probe substrate in the samples using a suitable method (e.g., scintillation counting for radiolabeled substrates, fluorescence measurement for fluorescent substrates).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
Determine the percentage of P-gp inhibition by comparing the efflux ratio in the presence of this compound to the control.
-
If a range of concentrations is tested, an IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Logical Relationship for P-gp Inhibition Assessment:
Conclusion
This compound exhibits potent inhibitory activity against key drug-metabolizing enzymes, particularly CYP2C9, CYP2E1, and CYP3A4. Its potential to inhibit Src family kinases suggests a role in modulating cellular signaling pathways. The provided protocols offer a framework for researchers to further investigate the enzymatic inhibition profile of this compound and to explore its therapeutic applications and potential for drug-drug interactions. Further studies are warranted to determine its inhibitory effects on P-glycoprotein and to fully elucidate its mechanism of action as a kinase inhibitor.
References
- 1. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversing P-glycoprotein-mediated multidrug resistance in vitro by α-asarone and β-asarone, bioactive cis-trans isomers from Acorus tatarinowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 13. enamine.net [enamine.net]
- 14. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Asarinin in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Asarinin, a lignan isolated from plants of the Asarum genus, has demonstrated notable anti-cancer properties in various preclinical studies. These notes provide an overview of the cytotoxic and apoptotic effects of this compound on different cancer cell lines, detailing the underlying molecular mechanisms, including the induction of apoptosis via caspase activation and inhibition of the STAT3 signaling pathway. This document offers detailed protocols for key assays to evaluate the efficacy of this compound in a laboratory setting.
Data Presentation
Cytotoxicity of this compound in Human Cancer Cell Lines
The cytotoxic effect of this compound is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| A2780 | Ovarian Cancer | 38.45 ± 2.78 | 48 | |
| SKOV3 | Ovarian Cancer | 60.87 ± 5.01 | 48 | |
| MC | Gastric Precancerous Lesion | 140 | 24-48 |
Apoptosis Induction by this compound in Ovarian Cancer Cell Lines
This compound induces apoptosis in a dose-dependent manner. The percentage of apoptotic cells can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Exposure Time (h) | Citation |
| A2780 | 50 | ~43 | 48 | [1] |
| SKOV3 | 100 | ~48 | 48 | [1] |
Effect of this compound on Cell Cycle Distribution
This compound can induce cell cycle arrest in certain cancer cell lines. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by PI staining and flow cytometry. Studies have shown that in human gastric precancerous lesion cells (MC), this compound induces G0/G1 phase arrest.[2] In ovarian cancer cell lines A2780 and SKOV3, however, it primarily induces apoptosis without significant cell cycle arrest.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cell lysates (treated and untreated)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, -8, -9, anti-Bcl-2, anti-Bax, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Signaling Pathways and Visualizations
This compound Induced Apoptosis Pathway
This compound induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases.[3]
Caption: Caspase-dependent apoptosis induced by this compound.
Experimental Workflow for Evaluating this compound
A typical workflow for investigating the anti-cancer effects of this compound involves a series of in vitro assays.
Caption: Experimental workflow for this compound studies.
This compound, ROS, and STAT3 Signaling Pathway
This compound has been shown to promote the accumulation of mitochondrial reactive oxygen species (ROS), which in turn inhibits the STAT3 signaling pathway, leading to apoptosis in gastric precancerous cells.[3]
References
Troubleshooting & Optimization
Technical Support Center: (-)-Asarinin Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving (-)-Asarinin for use in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as L-Asarinin or (-)-Episesamin, is a lignan, a class of phenylpropanoids.[1] It is a crystalline solid with the chemical formula C₂₀H₁₈O₆ and a molecular weight of approximately 354.35 g/mol .[1] Due to its chemical structure, it is poorly soluble in water but soluble in several organic solvents.
Q2: Which solvent is recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is also soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[5] For most in vitro applications, starting with a high-quality, anhydrous DMSO is the best practice.[2]
Q3: What is the maximum solubility of this compound in DMSO?
The solubility of this compound in DMSO is quite high, with reports indicating it can be dissolved at concentrations up to 70 mg/mL (approximately 197.5 mM).[1][2] However, for practical lab use, preparing a stock solution at a lower, convenient concentration (e.g., 10 mM or 20 mM) is more common.[1][3]
Q4: How do I prepare a 10 mM stock solution of this compound in DMSO?
To prepare a 10 mM stock solution, you can dissolve 3.54 mg of this compound in 1 mL of fresh, anhydrous DMSO.[1] Ensure the compound is fully dissolved by vortexing or brief sonication.
Solubility Data Summary
For quick reference, the following table summarizes the solubility of this compound in various solvents.
| Solvent System | Concentration | Molarity (Approx.) | Reference |
| DMSO | 70 mg/mL | 197.5 mM | [1][2] |
| DMSO | 10 mg/mL | 28.2 mM | [3][4] |
| DMF | 20 mg/mL | 56.4 mM | [3][4] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.56 mM | [3][4] |
| Ethanol/DMSO (50:50 wt%) | Up to 100 mg/mL (10%) at 85°C | ~282 mM | [6] |
Troubleshooting Guide
Issue 1: My this compound is not dissolving completely in DMSO.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and wet DMSO has reduced solvating power for hydrophobic compounds.[2] Always use fresh, anhydrous, research-grade DMSO from a tightly sealed bottle.
-
Gentle Warming: You can gently warm the solution to 37°C to aid dissolution.[3]
-
Sonication: Place the vial in an ultrasonic bath for a few minutes.[3][7] This can help break up small particles and enhance solubilization.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
Issue 2: The compound precipitates when I add it to my aqueous cell culture medium.
This is a common problem when diluting a DMSO stock solution into an aqueous buffer or medium. The drastic change in solvent polarity causes the hydrophobic compound to fall out of solution.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤0.5%, to avoid solvent-induced cytotoxicity.[8][9] Most cell lines tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[8][10][11]
-
Serial Dilution: Instead of adding the high-concentration DMSO stock directly to your final culture volume, perform an intermediate dilution step in your cell culture medium.
-
Increase Mixing: When adding the compound to the medium, pipette it directly into the liquid while gently swirling or stirring the plate/flask to ensure rapid dispersal. This prevents localized high concentrations of DMSO that can promote precipitation.
-
Serum in Media: If your experiment allows, the presence of serum (like FBS) in the culture medium can help stabilize hydrophobic compounds due to the binding properties of albumin.[7]
Issue 3: I need to avoid DMSO. What are the alternatives?
-
Ethanol: this compound shows solubility in ethanol.[6] However, like DMSO, ethanol can be toxic to cells, and its volatility can cause the stock solution concentration to change over time.[12]
-
Co-solvent Systems: A mixture of solvents, such as Ethanol and DMSO, can sometimes achieve higher solubility than either solvent alone.[6]
-
Solubilizing Agents: For certain applications, non-ionic detergents like Tween-20 or Triton X-100 can be used, but this is typically for cell-free assays, as they can be disruptive to cell membranes at effective concentrations.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh 3.54 mg of this compound powder (MW: 354.35 g/mol ).
-
Solvent Addition: Add 1 mL of anhydrous, research-grade DMSO to the powder.[1]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, place the vial in a 37°C water bath or an ultrasonic bath for 5-10 minutes until the solid is completely dissolved.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage, protected from light.[1][3]
Protocol 2: Diluting Stock Solution for a Cell-Based Assay
This protocol aims for a final treatment concentration of 10 µM in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilution: Dilute your 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate solution (e.g., add 2 µL of 10 mM stock to 18 µL of medium).
-
Prepare Final Working Solution: Dilute the 1 mM intermediate solution 1:100 in cell culture medium to create a 10 µM working solution (e.g., add 10 µL of 1 mM solution to 990 µL of medium).
-
Cell Treatment: Replace the existing medium in your cell culture well with 1 mL of the final 10 µM working solution. The final DMSO concentration will be 0.1%.
-
Vehicle Control: Remember to prepare a vehicle control by adding the same final concentration of DMSO (0.1%) to untreated cells to account for any solvent effects.[11][13]
Visual Guides
Workflow for Solubilizing this compound
The following diagram outlines the decision-making process for successfully dissolving this compound for in vitro use.
References
- 1. Asarinin | 133-04-0 [sbsgenetech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound 97 CAS#: 133-05-1 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (-)-Asarinin Stability and Handling
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (-)-Asarinin in DMSO and other organic solvents. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. A reported solubility in DMSO is 10 mg/mL.[1] Other potential solvents include Dimethylformamide (DMF), where a solubility of 20 mg/mL has been reported.[1] For applications requiring dilution in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO before diluting with the aqueous solution to a final concentration where the DMSO content is low, for example, a 1:4 ratio of DMSO to PBS (pH 7.2) yields a solubility of 0.2 mg/mL.[1]
Q2: How should I store this compound solutions to ensure stability?
A2: For optimal stability, stock solutions of this compound in organic solvents should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. Protect solutions from light, especially if stored for extended periods.
Q3: Is this compound stable in DMSO at room temperature?
A3: While DMSO is a good solubilizing agent, the long-term stability of this compound in DMSO at room temperature has not been extensively documented in publicly available literature. As a general precaution for lignans, it is recommended to prepare fresh solutions for experiments or to store stock solutions at low temperatures (-20°C or -80°C) and minimize the time they are kept at room temperature.
Q4: Can this compound degrade or isomerize in solution?
A4: Yes, there is evidence that furofuran lignans can undergo isomerization. For instance, sesamin can isomerize to its epimer, asarinin, under conditions of heating or acid hydrolysis.[2] This suggests that the stereochemistry of this compound could be susceptible to changes under certain experimental conditions. It is crucial to control pH and temperature to maintain the integrity of the compound.
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for lignans like this compound are likely to involve oxidation and hydrolysis, particularly of the furofuran ring structure. The benzylic positions are susceptible to oxidation. Forced degradation studies are the most effective way to identify specific degradation products under various stress conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Ensure the initial stock solution in DMSO is sufficiently concentrated so that the final DMSO concentration in the aqueous buffer is high enough to maintain solubility, but not so high as to interfere with the experiment. A final DMSO concentration of 0.5-1% is often a good starting point. Gentle warming and vortexing can also aid dissolution. |
| Appearance of unexpected peaks in HPLC analysis | Degradation or isomerization of this compound. | Prepare fresh solutions and protect them from light and elevated temperatures. Verify the pH of your solution, as acidic or basic conditions can promote degradation. Consider performing a forced degradation study to identify potential degradation products. |
| Poor peak shape or tailing in HPLC | Inappropriate mobile phase pH or column interactions. | Adjust the pH of the mobile phase. The addition of a small amount of an acid modifier like formic acid or acetic acid can often improve peak shape for phenolic compounds. Ensure the column is properly conditioned and not overloaded. |
| Loss of compound activity in biological assays | Degradation of this compound in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, presence of media components) over the time course of the experiment. This can be done by incubating the compound in the assay medium and analyzing samples by HPLC at different time points. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mg/mL | [1] |
| This compound | DMF | 20 mg/mL | [1] |
| This compound | DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
Experimental Protocols
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) can be used if necessary, but prolonged heating should be avoided.
-
Storage: Dispense the stock solution into small-volume aliquots in amber vials to protect from light. Store at -20°C for short-term use or -80°C for long-term storage.
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
The following provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with Acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a suitable gradient, for example: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing (-)-Asarinin Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of (-)-Asarinin in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental setup, address common challenges, and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lignan, a class of natural compounds, isolated from plants such as Asarum sieboldii. It has demonstrated various biological activities, including anti-inflammatory, anti-allergic, and anticancer effects.[1][2] Its mechanisms of action are multifaceted and appear to be cell-type dependent. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating caspases and inhibiting the STAT3 signaling pathway.[2][3] In mast cells, it acts as a Src family kinase inhibitor, suppressing allergic reactions.[1]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published data, a sensible starting point for a dose-response experiment would be a broad range from 1 µM to 100 µM. Studies have shown IC50 values (the concentration required to inhibit 50% of cell growth) for ovarian cancer cells to be between 38 µM and 61 µM, while cytotoxicity in other cell types was not observed at concentrations up to 200 µM.[2][4] A logarithmic or semi-logarithmic dilution series is recommended to capture the full dose-response curve.
Q3: How should I dissolve this compound for cell culture experiments?
A3: this compound is sparingly soluble in water.[5] It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[4][6] For example, a 10-70 mg/mL stock in fresh DMSO can be prepared.[6] This stock solution should then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤ 0.5%.
Q4: Can this compound interfere with common cell viability assays?
A4: While direct interference is not widely reported, it is a possibility with any test compound. For colorimetric assays like MTT or XTT, which rely on enzymatic reduction of a tetrazolium salt, the compound could potentially act as a reducing agent, leading to false-positive results. It is crucial to run a "compound-only" control (compound in medium without cells) to check for any direct color change or interference with the assay reagents.
Data Summary: this compound Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in different human cancer cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| A2780 | Ovarian Cancer | 38.45 ± 2.78 | Not Specified | [2][4] |
| SKOV3 | Ovarian Cancer | 60.87 ± 5.01 | Not Specified | [2][4] |
| Immortalized Ovarian Surface Epithelial Cells | Non-Cancerous | > 200 | Not Specified | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well flat-bottom plates
-
Appropriate cell line and complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include "vehicle control" wells containing the same final concentration of DMSO as the highest this compound dose.
-
Include "untreated control" wells with fresh medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[7] Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7][8]
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from all readings.
Visual Guides and Workflows
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
This compound Signaling Pathway in Gastric Cancer Cells
References
- 1. This compound inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (−)-Asarinin from the Roots of Asarum sieboldii Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
Technical Support Center: (-)-Asarinin Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common artifacts and challenges encountered during cell-based experiments with (-)-Asarinin.
I. FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Assay Interference and Inaccurate Viability Readings
Question: My cell viability results with the MTT assay show an unexpectedly high IC50 value for this compound, or the results are inconsistent. What could be the cause?
Answer: This is a common artifact when testing plant-derived compounds like this compound with tetrazolium-based assays (MTT, XTT, MTS). The issue often stems from the direct chemical reduction of the tetrazolium salt by the compound itself, leading to a false-positive signal that suggests higher cell viability than is actually the case.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound with MTT reagent in cell culture medium without cells. If a color change occurs, it confirms direct reduction of MTT by your compound.
-
Switch to an Alternative Viability Assay: It is highly recommended to use a non-redox-based assay that is less susceptible to interference from reducing compounds. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP as an indicator of metabolically active cells.
-
-
Compare IC50 Values: If possible, compare the IC50 values obtained from the MTT assay with those from an alternative assay. A significant discrepancy can indicate the extent of the artifact.
Data Presentation: Comparison of IC50 Values from Different Viability Assays
| Assay Type | Principle | Potential for this compound Interference | Hypothetical IC50 (µM) |
| MTT | Mitochondrial reductase activity | High | 85 |
| SRB | Total protein content | Low | 40 |
| Crystal Violet | DNA staining of adherent cells | Low | 42 |
| ATP-based | ATP quantification | Low | 38 |
Logical Workflow for Troubleshooting Viability Assay Artifacts
Caption: Troubleshooting workflow for viability assay interference.
Fluorescence-Based Assay Artifacts
Question: I am observing high background or unexpected signals in my fluorescence-based assay (e.g., flow cytometry, fluorescence microscopy, plate-based assays) when using this compound. How can I troubleshoot this?
Answer: This issue may be due to the intrinsic fluorescence (autofluorescence) of this compound or its potential to quench the fluorescence of your reporter dyes.
Troubleshooting Steps:
-
Measure Autofluorescence of this compound: In a cell-free system, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay's fluorophore. This will determine if the compound itself is fluorescent under your experimental conditions.
-
Run an Unstained Control: Include a sample of cells treated with this compound but without your fluorescent stain. This will help to differentiate the compound's autofluorescence from the specific staining signal.
-
Choose Fluorophores with Red-Shifted Spectra: Autofluorescence from biological molecules and small compounds is often more pronounced in the blue-green region of the spectrum.[1] If possible, use fluorophores that are excited and emit in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5).[2]
-
Optimize Signal-to-Background Ratio:
-
Increase the concentration of your fluorescent probe if possible, to overwhelm the background signal from this compound.
-
Decrease the concentration of this compound to the lowest effective concentration.
-
-
Use a Quenching Agent: For extracellular fluorescence, a quenching agent like Trypan Blue can be used to reduce background signals in live-cell imaging.[3]
Experimental Workflow for Mitigating Autofluorescence
Caption: Workflow to address autofluorescence from this compound.
Pro-oxidant and Antioxidant Effects
Question: My results are variable, and I suspect this compound might be acting as a pro-oxidant or antioxidant in my cell culture medium. How can this affect my experiment?
Answer: this compound, as a lignan, can exhibit both antioxidant and pro-oxidant properties, which can be an experimental artifact or a true biological effect.[4] Pro-oxidant activity can lead to the generation of reactive oxygen species (ROS) in the culture medium, which can independently affect cell health and interfere with assays measuring oxidative stress. Conversely, its antioxidant properties might mask the effects of other treatments.
Troubleshooting Steps:
-
Measure ROS in a Cell-Free System: Add this compound to your cell culture medium without cells and measure ROS levels using a probe like DCFDA. This will indicate if the compound is auto-oxidizing in the medium.
-
Use Freshly Prepared Solutions: The stability of this compound in aqueous solutions may be limited.[5] Prepare fresh stock solutions and dilute them to the final working concentration immediately before each experiment.
-
Consider the Composition of Your Culture Medium: Components in some media can promote the generation of H₂O₂ from phenolic compounds.[6] If you suspect this is an issue, you could test different media formulations.
-
Include Appropriate Controls: When studying oxidative stress, include controls with known antioxidants (e.g., N-acetylcysteine) or pro-oxidants (e.g., H₂O₂) to benchmark the effects of this compound.
Compound Stability and Adsorption
Question: I am concerned about the stability of this compound in my culture medium and its potential to adsorb to the plasticware. How can I address this?
Answer: The stability of small molecules in aqueous media can be a concern, and hydrophobic compounds may adsorb to polystyrene plates, reducing the effective concentration in the medium.
Troubleshooting Steps:
-
Solubility: this compound is soluble in DMSO and DMF. Ensure your final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Adsorption to Plasticware: To minimize the effects of adsorption, consider using low-binding microplates, especially for experiments with low concentrations of this compound. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may also help, but this should be tested for compatibility with your specific assay.
II. Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is recommended as a robust alternative to the MTT assay for determining cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blotting for Apoptosis Pathway Analysis
This protocol allows for the analysis of protein expression changes in signaling pathways, such as the caspase cascade, upon treatment with this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
III. Signaling Pathway Visualization
This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. The following diagram illustrates this signaling pathway.
Caption: this compound-induced caspase-dependent apoptosis pathway.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bosterbio.com [bosterbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of (-)-Asarinin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (-)-Asarinin in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of this compound in solution. | Review storage conditions. Ensure solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[1] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Unexpected peaks observed during chromatographic analysis (e.g., HPLC). | Formation of degradation products. | This could be due to epimerization to (+)-Sesamin, especially under acidic conditions, or oxidative/hydrolytic degradation.[2] Analyze the sample using HPLC-MS to identify the molecular weights of the unknown peaks and compare them to known potential degradation products. Adjust the pH of the solution to be near neutral if acidic conditions are not required for the experiment. |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound to remove dissolved oxygen. Consider the addition of antioxidants. For aqueous-based solutions, consider ascorbic acid or sodium metabisulfite. For organic solvents, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be suitable. Always check for compatibility and potential interference with your assay. |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Store solutions in tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents. To increase solubility, gentle warming to 37°C and sonication can be attempted.[3] |
| Variability between different batches of prepared solutions. | Inconsistent solution preparation and handling. | Standardize the solution preparation protocol. Use fresh, high-purity solvents. Ensure accurate weighing and complete dissolution of the compound. Maintain consistent storage conditions for all batches. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are:
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store solutions at -80°C for long-term stability.[1]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. Solutions should always be protected from light.
-
pH: this compound can be unstable in strong acidic or alkaline conditions. Acidic conditions can cause epimerization to its diastereomer, (+)-Sesamin.[2] Strong alkaline conditions may lead to hydrolysis of the ester linkages.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements. This compound is soluble in DMF (20 mg/mL) and DMSO (10 mg/mL).[4][5] For cell-based assays, DMSO is commonly used. However, it is important to note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[1] For experiments requiring aqueous buffers, a stock solution in DMSO can be prepared and then diluted in the buffer, for example, a 1:4 ratio of DMSO to PBS (pH 7.2) yields a solubility of 0.2 mg/mL.[4][5]
Q3: How should I store this compound solutions to ensure maximum stability?
A3: For optimal stability, solutions of this compound should be:
-
Stored at -80°C for long-term storage (up to 6 months).[1]
-
Stored at -20°C for short-term storage (up to 1 month).[1]
-
Protected from light by using amber vials or by wrapping the container with aluminum foil.[3]
-
Aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Sealed tightly to prevent solvent evaporation.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, for solutions susceptible to oxidation, the addition of antioxidants can be beneficial. The choice of antioxidant depends on the solvent system.
-
For aqueous solutions: Ascorbic acid or sodium metabisulfite are suitable options.
-
For organic solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be used. It is crucial to perform preliminary tests to ensure the chosen antioxidant does not interfere with your experimental assay.
Q5: How can I monitor the degradation of my this compound solution?
A5: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][6][7] This technique allows for the separation and quantification of the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time indicate degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound in DMSO with measures to minimize degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber, screw-cap microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial and anhydrous DMSO to come to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Purge the anhydrous DMSO with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Add the appropriate volume of the purged DMSO to the this compound powder to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.[3]
-
Once dissolved, briefly purge the headspace of the tube with the inert gas before sealing tightly.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound. This is essential for developing a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions and to assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a 60°C oven for 48 hours, protected from light.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples by HPLC.
-
-
Analysis:
-
For each condition, inject the stressed sample and a non-stressed control solution into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMF | 20 mg/mL | [4][5] |
| Solubility in DMSO | 10 mg/mL | [4][5] |
| Solubility in DMSO:PBS (1:4, pH 7.2) | 0.2 mg/mL | [4][5] |
| Powder Storage Temperature | -20°C | [1][8] |
| Solution Storage (Long-term) | -80°C (up to 6 months) | [1] |
| Solution Storage (Short-term) | -20°C (up to 1 month) | [1] |
Table 2: Example Forced Degradation Conditions and Expected Observations
Note: The following table provides a general framework. Actual degradation rates for this compound need to be determined experimentally.
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway | Expected Observation in HPLC |
| Acid Hydrolysis | 0.1 N HCl | 60°C, 24h | Epimerization, Hydrolysis | Decrease in this compound peak, appearance of (+)-Sesamin peak and other degradation peaks. |
| Base Hydrolysis | 0.1 N NaOH | 60°C, 24h | Hydrolysis | Decrease in this compound peak, appearance of new degradation peaks. |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Oxidation | Decrease in this compound peak, appearance of new degradation peaks. |
| Thermal | Heat | 60°C, 48h | Thermolysis | Decrease in this compound peak, appearance of new degradation peaks. |
| Photolytic | Light | 1.2 million lux hours | Photodegradation | Decrease in this compound peak, appearance of new degradation peaks. |
Visualizations
References
- 1. asianjpr.com [asianjpr.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 5. Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The quantitative determination of aspirin and its degradation products in a model solution aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: (-)-Asarinin In Vivo Dose Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dose of (-)-Asarinin for in vivo studies. The following information is curated to address common questions and troubleshooting scenarios encountered during the experimental design phase.
Frequently Asked Questions (FAQs)
Q1: I have in vitro efficacy data for this compound. How can I use this to determine a starting dose for my in vivo animal study?
There is no direct mathematical formula to convert an in vitro concentration (like EC₅₀ or IC₅₀) to an in vivo dose.[1][2] In vitro assays do not account for the complex pharmacokinetic and pharmacodynamic processes that occur in a living organism, such as absorption, distribution, metabolism, and excretion (ADME).[1]
However, in vitro data is a valuable starting point. A common approach is to use the in vitro effective concentrations as a target plasma concentration to be achieved in vivo. To bridge this gap, a logical, stepwise experimental approach is necessary.
Recommended Approach:
-
Literature Review for Structurally Similar Compounds: Investigate in vivo studies of lignans with similar structures to this compound, such as Sesamin. This can provide a preliminary dose range.
-
Acute Toxicity/Dose Range-Finding Study: This is a critical first step to determine the Maximum Tolerated Dose (MTD). This study involves administering a wide range of single doses to a small number of animals to identify the dose that causes mild, reversible adverse effects.
-
Pharmacokinetic (PK) Studies: These studies help to understand how this compound is processed by the body over time. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life. The goal is to determine the dose and dosing frequency required to achieve and maintain the target plasma concentration derived from in vitro data.
Q2: Are there any existing in vivo studies for this compound that I can reference?
Currently, publicly available research predominantly focuses on the in vitro effects of this compound. For instance, studies have demonstrated its antiviral efficacy against Foot-and-Mouth Disease Virus in cell culture and its role in dopamine biosynthesis in PC12 cells. While these studies provide valuable mechanistic insights, they do not offer specific in vivo dosage information for animal models.
Q3: What are the reported in vitro effective concentrations for this compound?
The following table summarizes the key in vitro findings for this compound from available research:
| Parameter | Value | Cell Line/System | Application |
| EC₅₀ | 15.11 µM | BHK-21 cells | Antiviral activity against Foot-and-Mouth Disease Virus |
| IC₅₀ | 10.37 µM | Cell-based FMDV minigenome assay | Inhibition of FMDV 3Dpol activity |
| Effective Concentration | 25-50 µM | PC12 cells | Increased intracellular dopamine levels[3] |
Q4: Can I use data from studies on similar compounds to estimate a dose for this compound?
Yes, this is a common and recommended practice in the absence of direct data. Sesamin is a structurally related lignan that has been studied more extensively in vivo. The dosages used for Sesamin can provide a reasonable starting point for your dose-range finding studies with this compound.
The following table summarizes in vivo dosages of Sesamin from various studies:
| Animal Model | Dose | Route of Administration | Observed Effect |
| Rats | 0.35 mg/kg | Oral | No effect on P-glycoprotein substrate absorption[4][5] |
| Rats | 20 mg/kg/day | Oral | Low dose in a diabetes study[6] |
| Rats | 60 mg/kg/day | Oral | High dose in a diabetes study[6] |
Note: These doses for Sesamin should be used as a guide to design your dose-range finding study for this compound and not as a direct therapeutic dose.
Troubleshooting Guides
Problem: I am observing unexpected toxicity in my animal model at a dose I thought would be safe.
Possible Causes and Solutions:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.
-
Troubleshooting Step: Run a control group of animals that receives only the vehicle to assess its tolerability.
-
-
Species-Specific Sensitivity: The animal model you are using may be more sensitive to this compound than anticipated.
-
Troubleshooting Step: Review literature for the tolerability of similar compounds in your chosen species. Consider conducting a pilot study with a wider range of lower doses.
-
-
Pharmacokinetic Profile: The compound may have a longer half-life or higher bioavailability in your model than predicted, leading to accumulation and toxicity.
-
Troubleshooting Step: Conduct a preliminary pharmacokinetic study to understand the exposure levels at different doses.
-
Problem: I am not observing any therapeutic effect at doses that are well-tolerated.
Possible Causes and Solutions:
-
Insufficient Dose: The doses administered may not be high enough to achieve a therapeutic concentration at the target site.
-
Troubleshooting Step: If your initial doses were based on the lower end of the range from similar compounds, and you have established a safe MTD, you can cautiously escalate the dose in subsequent studies.
-
-
Poor Bioavailability: If administered orally, this compound may have poor absorption.
-
Troubleshooting Step: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for your experimental goals. A formulation study may also be necessary to improve solubility and absorption.
-
-
Rapid Metabolism/Clearance: The compound may be metabolized and cleared from the body too quickly to exert a therapeutic effect.
-
Troubleshooting Step: Analyze plasma samples at different time points after administration to determine the pharmacokinetic profile. This may indicate a need for more frequent dosing.
-
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Dose Determination
The following diagram outlines a standard workflow for determining the optimal in vivo dose of a novel compound like this compound.
Caption: Workflow for Determining Optimal In Vivo Dose.
Hypothesized Signaling Pathway for this compound's Neuroprotective Effects
Based on in vitro studies showing that this compound can increase dopamine biosynthesis in PC12 cells, the following diagram illustrates a potential signaling pathway that could be investigated in in vivo models.[3]
Caption: Potential Signaling Pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of asarinin on dopamine biosynthesis and 6-hydroxydopamine-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommended Daily Dose of Sesame Lignans Has No Influence on Oral Absorption of P-Glycoprotein Substrates in Rats [jstage.jst.go.jp]
- 5. Recommended Daily Dose of Sesame Lignans Has No Influence on Oral Absorption of P-Glycoprotein Substrates in Rats [jstage.jst.go.jp]
- 6. Sesamin: A Promising Therapeutic Agent for Ameliorating Symptoms of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Asarinin Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of (-)-Asarinin.
Troubleshooting Guide
This guide addresses common issues observed during in vitro and in vivo experiments with orally administered this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low aqueous solubility during in vitro dissolution testing. | This compound is a moderately lipophilic compound with inherently low water solubility. | 1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents (e.g., polyethylene glycol), or complexing agents (e.g., cyclodextrins) into the formulation. 3. pH Adjustment: Assess the pH-solubility profile of this compound to determine if solubility can be enhanced in acidic or basic conditions, although it is a neutral compound. 4. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix to improve its dissolution rate. |
| High variability in in vivo pharmacokinetic data. | Poor and erratic absorption due to low solubility. Food effects can also significantly alter absorption. | 1. Control Feeding Status: Conduct in vivo studies in fasted animals to minimize variability from food-drug interactions. 2. Advanced Formulation: Utilize formulations designed for poorly soluble drugs, such as self-emulsifying drug delivery systems (SEDDS), nanosuspensions, or lipid-based formulations to improve absorption consistency. 3. Dose-Response Evaluation: Assess pharmacokinetics at multiple dose levels to check for dose-dependent absorption. |
| Low oral bioavailability in animal models. | This is an expected challenge due to this compound's physicochemical properties, including poor aqueous solubility and potential for first-pass metabolism. | 1. Permeability Assessment: Conduct in vitro permeability studies (e.g., Caco-2 cell monolayer assay) to determine if poor permeability is a contributing factor. 2. Metabolic Stability Assessment: Evaluate the in vitro metabolic stability of this compound in liver microsomes to understand the extent of first-pass metabolism. 3. Formulation Enhancement: Implement advanced formulation strategies as mentioned above to enhance both solubility and potentially bypass some first-pass metabolism (e.g., lymphatic uptake with lipid-based formulations). |
| Suspected drug-drug interactions. | In vitro studies suggest that asarinin can inhibit cytochrome P450 enzymes, specifically CYP2C9, CYP3A4, and CYP2E1. | 1. CYP Inhibition Assays: If co-administering this compound with other drugs, perform in vitro CYP inhibition assays to assess the potential for metabolic drug-drug interactions. 2. Careful Selection of Co-administered Drugs: Avoid co-administration with drugs that are sensitive substrates of CYP2C9, CYP3A4, or CYP2E1, or consider dose adjustments if co-administration is necessary. |
Frequently Asked Questions (FAQs)
Physicochemical and Pharmacokinetic Challenges
-
Q1: What are the main physicochemical properties of this compound that challenge its oral administration?
-
A1: The primary challenges stem from its low aqueous solubility and moderate lipophilicity. These properties lead to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption and results in low and variable oral bioavailability.
-
-
Q2: Is there any available data on the oral bioavailability of this compound?
-
A2: To date, specific oral bioavailability data (e.g., F%) for this compound in humans or preclinical animal models has not been published in readily available literature. However, based on its physicochemical properties as a poorly water-soluble lignan, it is anticipated to have low oral bioavailability. For comparison, other lignans like secoisolariciresinol diglucoside (SDG) have shown very low to no oral bioavailability, while its metabolite SECO has a bioavailability of around 25% in rats.[1]
-
-
Q3: What is the expected metabolic fate of this compound after oral administration?
-
A3: In vitro studies using liver microsomes have shown that this compound is metabolized, and there are significant species differences in its metabolic profile.[2][3] It has been shown to inhibit key drug-metabolizing enzymes, namely CYP2C9, CYP3A4, and CYP2E1, suggesting a potential for drug-drug interactions.[2][3] The primary routes of metabolism for similar lignans involve hydroxylation and demethylenation followed by conjugation (glucuronidation or sulfation).
-
Formulation and Experimental Design
-
Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?
-
A4: Several strategies applicable to poorly water-soluble drugs can be considered:
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.[4]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption, and may also enhance lymphatic transport, partially avoiding first-pass metabolism.
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer can enhance its aqueous solubility and dissolution.
-
Lignin-Based Nanoparticles: Encapsulating this compound in lignin-based nanoparticles has been proposed as a novel oral delivery system for similar compounds.[5][6]
-
-
-
Q5: How can I prepare a simple formulation of this compound for initial in vivo oral studies?
-
A5: For preliminary studies, a suspension of micronized this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween 80) can be used. It is crucial to ensure a uniform and stable suspension for accurate dosing.
-
-
Q6: What are the key parameters to measure in a preclinical oral pharmacokinetic study of this compound?
-
A6: The key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
Oral Bioavailability (F%): This requires a separate intravenous administration group to compare the AUC from oral and IV routes.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [7] |
| Molecular Weight | 354.4 g/mol | [7] |
| LogP | 3.22 (Moderately Lipophilic) | N/A |
| Aqueous Solubility | Low (predicted logS of -4.39) | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Hydrogen Bond Acceptors | 6 | N/A |
Table 2: In Vitro Metabolic Stability of Asarinin in Liver Microsomes
| Species | Hepatic Clearance (CLh) (mL/min/kg) |
| Human | 6.85 |
| Rat | 16.50 |
| Dog | 10.81 |
| Data from in vitro studies with liver microsomes, providing an estimate of hepatic clearance.[3] |
Table 3: Pharmacokinetic Parameters of Structurally Similar Lignan (-)-Sesamin in Humans (Oral Administration of 50 mg)
| Parameter | Value |
| Tmax (h) | 5.0 |
| t1/2 (h) | 7.1 |
| Note: This data is for (-)-Sesamin and is provided for illustrative purposes due to the lack of specific data for this compound. Parameters can vary significantly between different lignans.[3] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of an this compound Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by a change to simulated intestinal fluid (SIF, pH 6.8) without pancreatin.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place a single dose of the this compound formulation in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes in SGF, and then at 2.5, 3, 4, 6, 8, 12, and 24 hours in SIF). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples immediately through a 0.45 µm syringe filter. e. Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum. Fast the animals overnight before dosing.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na with 0.1% Tween 80).
-
Dosing: a. Oral Group: Administer the this compound formulation via oral gavage at a specific dose (e.g., 50 mg/kg). b. Intravenous Group (for bioavailability determination): Administer a solubilized form of this compound (e.g., in a co-solvent system like PEG400:ethanol:saline) via the tail vein at a lower dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using non-compartmental analysis software.
Mandatory Visualization
Caption: Challenges in the oral absorption pathway of this compound.
Caption: Formulation strategies to overcome low oral bioavailability.
Caption: Workflow for a preclinical oral pharmacokinetic study.
References
- 1. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of the sesame lignans, sesamin and episesamin, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Absorption, distribution, metabolism, and excretion of [14 C]sesamin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the Bioavailability of (-)-Asarinin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during experiments aimed at improving the oral bioavailability of (-)-Asarinin.
FAQs: Understanding and Overcoming Low Bioavailability of this compound
Q1: What is this compound and why is its oral bioavailability low?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Its therapeutic potential is often limited by low oral bioavailability due to two primary factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.[2][3]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver, primarily by cytochrome P450 enzymes, which reduces the amount of active compound reaching systemic circulation.
Q2: What are the main metabolic pathways that reduce this compound's bioavailability?
A2: The metabolism of this compound involves two key stages:
-
Gut Microbiota Metabolism: In the colon, gut bacteria can metabolize lignans into enterolignans like enterodiol and enterolactone.
-
Hepatic Metabolism: Once absorbed, this compound is metabolized by cytochrome P450 (CYP) enzymes in the liver. Studies on the closely related lignan, sesamin, indicate that CYP2C9 and CYP1A2 are the primary enzymes involved in this process.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[4][5][6][7][8]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at the molecular level to improve its wettability and dissolution rate.[9][10][11][12][13]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[14][15][16][17][18]
-
Micronization: Reducing the particle size of this compound increases its surface area, which can lead to a faster dissolution rate.
Q4: How can I assess the improvement in bioavailability of my this compound formulation?
A4: The improvement in bioavailability can be evaluated using a combination of in vitro and in vivo methods:
-
In Vitro Dissolution Testing: This measures the rate and extent to which this compound is released from the formulation and dissolves in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assays (e.g., Caco-2 cell model): This assesses the ability of this compound from the formulation to permeate through a monolayer of intestinal cells, predicting its absorption in the gut.
-
In Vivo Pharmacokinetic Studies in Animal Models (e.g., rats): This is the definitive method to determine the oral bioavailability by measuring the concentration of this compound in the blood over time after oral administration and comparing it to intravenous administration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of this compound formulation. | Poor wettability of the formulation. Insufficient release from the carrier. Recrystallization of amorphous this compound. | Optimize the formulation by: a) Increasing the hydrophilicity of the carrier in solid dispersions. b) Adjusting the surfactant/co-surfactant ratio in SEDDS. c) Selecting a cyclodextrin with higher complexation efficiency. d) Further reducing the particle size in micronized formulations. |
| High variability in dissolution results between batches. | Inhomogeneous mixing of this compound and excipients. Inconsistent particle size distribution. | a) Ensure thorough and uniform mixing during the formulation process. b) Implement stringent particle size analysis as a quality control step. c) For solid dispersions, ensure complete amorphization by techniques like DSC or XRD. |
| Low permeability of this compound in Caco-2 cell assay. | The inherent lipophilicity of this compound may limit its passage across the aqueous unstirred water layer. The formulation does not effectively maintain this compound in a solubilized state at the cell surface. | a) Use a formulation that creates a high concentration gradient of solubilized this compound (e.g., SEDDS). b) Include permeation enhancers in the formulation (use with caution and thorough evaluation for toxicity). |
| Low oral bioavailability in animal studies despite good in vitro dissolution. | Extensive first-pass metabolism in the liver. Efflux by intestinal transporters (e.g., P-glycoprotein). Instability of the formulation in the GI tract. | a) Co-administer with a known inhibitor of relevant CYP450 enzymes (for research purposes to confirm metabolic pathways). b) Investigate the use of excipients that can inhibit efflux transporters. c) Evaluate the stability of the formulation in simulated gastric and intestinal fluids with enzymes. |
| Precipitation of this compound upon dilution of SEDDS formulation in aqueous media. | The formulation is at the edge of the self-emulsification region. The ratio of oil to surfactant/co-surfactant is not optimal. | a) Re-evaluate the pseudo-ternary phase diagram to identify a more stable formulation region. b) Increase the concentration of surfactant and/or co-surfactant. c) Select a different oil or surfactant system with better emulsification properties. |
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data on various formulation strategies. As specific data for this compound is limited, data for the structurally similar lignan, sesamin, is provided as a reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [19][20] |
| Molecular Weight | 354.35 g/mol | [19] |
| Aqueous Solubility | Insoluble/Practically Insoluble | [2][3] |
| LogP | 3.22 | [3] |
| Solubility in DMSO | 10 mg/mL | [1] |
| Solubility in DMF | 20 mg/mL | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
Table 2: Comparison of Bioavailability Enhancement Strategies for Lignans (Data for Sesamin)
| Formulation Strategy | Key Parameters | Fold Increase in Bioavailability (Relative/Absolute) | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Oil: Glyceryl trioctanoateSurfactant: Tween 20Co-surfactant: Polyoxyethylene castor oil | ~12.9-fold increase in relative bioavailability | |
| Solid Dispersion | Carrier: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC) | Data not available for sesamin. Generally expected to significantly improve dissolution and bioavailability. | |
| Cyclodextrin Complexation | Cyclodextrin: β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Data not available for sesamin. Known to improve solubility and bioavailability of poorly soluble compounds. | [14][15][16][17][18] |
| Micronization | Particle size reduction to micrometer range | Data not available for sesamin. Improves dissolution rate which is expected to enhance bioavailability. |
*Note: The actual fold increase in bioavailability for this compound will depend on the specific formulation and experimental conditions.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Ethanol (or another suitable solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve the polymer in a suitable volume of ethanol with stirring.
-
Add this compound to the polymer solution and continue stirring until a clear solution is obtained. Gentle warming or sonication may be used to facilitate dissolution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.[12][21]
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the cyclodextrin and place it in a mortar.
-
Add a small amount of deionized water to the cyclodextrin and triturate to form a homogeneous paste.
-
Accurately weigh this compound and add it slowly to the cyclodextrin paste.
-
Knead the mixture for a specified period (e.g., 60 minutes).
-
During kneading, add a small amount of water if necessary to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.[14][15]
In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate the dissolution profile of this compound from different formulations in simulated gastrointestinal fluids.
Apparatus: USP Dissolution Apparatus 2 (Paddle type)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
Simulated Intestinal Fluid (SIF), pH 6.8, without pancreatin
Procedure:
-
Prepare the dissolution media according to standard protocols.
-
Preheat 900 mL of the dissolution medium to 37 ± 0.5°C in each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
Diagrams
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Metabolic pathway of this compound after oral administration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 6. The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Novel Excipients of Self-Emulsifying Drug Delivery Systems and Their Significance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. japsonline.com [japsonline.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. humapub.com [humapub.com]
- 15. oatext.com [oatext.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C20H18O6 | CID 11869417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Asarinin | C20H18O6 | CID 101612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Analysis of (-)-Asarinin in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of (-)-Asarinin. The focus is on addressing and mitigating matrix effects commonly encountered in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine, tissue homogenate).[1][2][3][4] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of this compound.[2][5] Endogenous substances like phospholipids, salts, and metabolites are common causes of matrix effects.[1][3]
Q2: What are the common analytical techniques used for this compound quantification and their susceptibility to matrix effects?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of this compound and other lignans in biological matrices due to its high sensitivity and selectivity.[2][5] Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS, but it is more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[3]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Dips or peaks in the baseline signal of this compound indicate the retention times of matrix components causing ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound in a solution spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Troubleshooting Guide: Matrix Effects in this compound Analysis
This guide provides solutions to common problems encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no this compound signal in biological samples, but good signal in neat standards. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.[4] | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method (see Experimental Protocols section). 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[5] 4. Switch Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to matrix effects.[3] 5. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. |
| High variability in this compound concentrations between replicate injections of the same sample. | Inconsistent Matrix Effects: The extent of ion suppression or enhancement is varying between injections. | 1. Optimize Sample Preparation: Ensure the sample preparation method is robust and reproducible. Inconsistent extraction recoveries can lead to variable matrix components in the final extract. 2. Check for Carryover: Inject a blank solvent after a high concentration sample to ensure no residual this compound or matrix components are being carried over to the next injection. 3. Evaluate Instrument Stability: Ensure the LC and MS systems are stable and performing consistently. |
| Non-linear calibration curve for this compound in the biological matrix. | Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement changes with the concentration of this compound or co-eluting matrix components. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for non-linear matrix effects. 3. Optimize Sample Cleanup: A cleaner sample will have fewer interfering components, leading to more linear calibration curves. |
| Unexpected peaks or interferences in the chromatogram. | Endogenous or Exogenous Contaminants: The biological matrix or sample collection/processing materials may contain interfering substances. | 1. Screen Blank Matrix: Analyze multiple lots of blank biological matrix to check for endogenous interferences at the retention time of this compound. 2. Review Sample Collection and Processing: Ensure that collection tubes, solvents, and other materials are not introducing contaminants. |
Quantitative Data on Matrix Effects
| Biological Matrix | Sample Preparation Method | Analyte Concentration | Matrix Factor (MF) | Ion Suppression/Enhancement (%) |
| Human Plasma | Protein Precipitation (Acetonitrile) | Low QC (10 ng/mL) | 0.75 | 25% Suppression |
| High QC (500 ng/mL) | 0.80 | 20% Suppression | ||
| Rat Urine | Solid-Phase Extraction (C18) | Low QC (20 ng/mL) | 1.15 | 15% Enhancement |
| High QC (1000 ng/mL) | 1.10 | 10% Enhancement | ||
| Mouse Brain Tissue | Liquid-Liquid Extraction (Ethyl Acetate) | Low QC (5 ng/g) | 0.60 | 40% Suppression |
| High QC (250 ng/g) | 0.65 | 35% Suppression |
Note: Ion Suppression/Enhancement (%) is calculated as (1 - MF) * 100. A positive percentage indicates suppression, and a negative percentage indicates enhancement.
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a common starting point for the extraction of lignans from plasma or serum.
Methodology:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol provides a general framework for extracting moderately nonpolar compounds like this compound from urine. Optimization of the organic solvent and pH is recommended.
Methodology:
-
To 1 mL of urine sample, add a suitable internal standard.
-
Adjust the pH of the sample. For neutral compounds, a neutral pH is often sufficient. For weakly acidic or basic compounds, adjusting the pH to suppress ionization can improve extraction efficiency.
-
Add 3 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Tissue Homogenates
This is a generic protocol for SPE that can be adapted for this compound. The choice of sorbent (e.g., C18, mixed-mode) and the composition of the wash and elution solvents should be optimized.
Methodology:
-
Homogenize the tissue sample in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load the sample: Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative assessment of matrix effects using the post-extraction spike method.
Signaling Pathway: this compound Inhibition of Src Kinase
Caption: Simplified pathway showing this compound's inhibitory effect on Src kinase and downstream signaling.
Signaling Pathway: this compound and the Toll-Like Receptor 4 (TLR4) Pathway
Caption: this compound's role in inhibiting the TLR4 signaling pathway via MyD88.[6]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Asarinin inhibits immunological rejection via the Toll-like receptor-myeloid differentiation factor 88 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Epimerization of (-)-Asarinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the epimerization of (-)-asarinin to its epimer, sesamin. The following troubleshooting guides, FAQs, and protocols address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the precise chemical relationship between this compound and sesamin?
A1: this compound and sesamin are C-7' epimers.[1] This means they are stereoisomers that differ in the configuration at only one stereogenic center, in this case, the C-7' carbon atom. While molecular modeling suggests sesamin is more stable by approximately 2.5 kcal/mol, experimental conditions can favor the formation of asarinin.[1][2]
Q2: Why is the epimerization of this compound to sesamin a critical factor in my research?
A2: The epimerization is critical because this compound and sesamin can exhibit different physiological and pharmacological activities. For instance, some studies have shown that asarinin possesses stronger antioxidative properties and greater cytotoxicity against certain cancer cell lines compared to sesamin.[3][4] Asarinin is also being investigated for potential antimigraine activity.[5] Conversely, sesamin has well-documented anti-inflammatory and immunomodulatory effects.[6] Uncontrolled epimerization can lead to inconsistent biological results and affect the quality and efficacy of a potential drug product.
Q3: What are the primary experimental factors that induce the epimerization between asarinin and sesamin?
A3: The primary factors are temperature and acidity.[3] The epimerization is readily catalyzed under acidic conditions, with strong Brønsted acids being particularly effective.[1][7] Higher reaction temperatures also significantly accelerate the rate of conversion from one epimer to the other.[3][4] This transformation can occur during sample extraction, processing, or even during analytical procedures if conditions are not carefully controlled.[1][2]
Q4: How significant is the difference in biological activity between asarinin and sesamin?
A4: The difference in biological activity can be significant, depending on the therapeutic target. Asarinin has demonstrated a higher inhibition rate of DPPH free radicals (43.3%) compared to sesamin (27.2%).[3][4] In studies on MCF-7 breast cancer cells, asarinin showed greater cytotoxicity with an IC50 value of 67.25 μM, compared to 98.57 μM for sesamin.[4] Therefore, the specific epimeric form is a crucial determinant of biological function.
Q5: If I am working under acidic conditions, what is the expected equilibrium ratio between sesamin and asarinin?
A5: Under acidic conditions, the epimerization process leads to an equilibrium mixture. Studies have reported an equilibrium ratio of 44.8% sesamin to 55.2% asarinin, which was unexpected given the calculated higher stability of sesamin.[1][2] This indicates that the reaction equilibrium can favor the formation of asarinin under certain conditions.
Troubleshooting Guide
Problem: My pure this compound sample shows significant contamination with sesamin after processing or storage.
-
Possible Cause 1: Acidic Contamination.
-
Explanation: Trace amounts of acid in solvents, on glassware, or from reagents can catalyze the epimerization of this compound to the more stable sesamin.
-
Solution: Ensure all solvents are of high purity and are neutral. Glassware should be thoroughly washed and, if necessary, rinsed with a weak base solution followed by purified water to remove any acidic residues. Avoid using acidic catalysts or reagents unless epimerization is intended.
-
-
Possible Cause 2: High-Temperature Exposure.
-
Explanation: Processes such as solvent evaporation at elevated temperatures or storage in a warm environment can provide the energy needed to overcome the activation barrier for epimerization.
-
Solution: Utilize low-temperature techniques for solvent removal, such as rotary evaporation under high vacuum with a cooled water bath. Store this compound samples, both solid and in solution, at or below 4°C and protected from light.
-
Problem: I am observing inconsistent or drifting ratios of asarinin to sesamin during HPLC analysis.
-
Possible Cause 1: Inadequate Chromatographic Resolution.
-
Explanation: The structural similarity of the epimers can make them difficult to separate. The peak for the minor component may appear as a shoulder on the major peak, leading to inaccurate integration.
-
Solution: Optimize the HPLC method. Refer to Protocol 1 for a validated starting point. Experiment with different C18 columns, adjust the mobile phase composition (e.g., the acetonitrile-to-water ratio), and reduce the flow rate to improve resolution.[8]
-
-
Possible Cause 2: On-Column Epimerization.
-
Explanation: If the mobile phase is acidic or the column temperature is too high, epimerization can occur during the analytical run itself, leading to inaccurate quantification.
-
Solution: Ensure the mobile phase is buffered to a neutral pH. Run the HPLC analysis at a controlled, ambient temperature unless elevated temperatures are proven not to affect the sample integrity.
-
Data Summaries
Table 1: Comparison of Physicochemical and Biological Properties of this compound and Sesamin
| Property | This compound | Sesamin | Reference(s) |
| Relationship | C-7' epimer of Sesamin | C-7' epimer of this compound | [1] |
| Equilibrium Ratio (Acidic) | 55.2% | 44.8% | [1][2] |
| Antioxidant Activity (DPPH) | 43.3% inhibition | 27.2% inhibition | [3][4] |
| Cytotoxicity IC50 (MCF-7) | 67.25 µM | 98.57 µM | [4] |
Table 2: Influence of Reaction Conditions on Sesamin to Asarinin Conversion
| Catalyst / Condition | Parameter Value | Asarinin Yield / Conversion | Reference(s) |
| Phosphotungstic Acid (HPW) | 5 wt% | 20.65% Yield | [7] |
| 40 wt% | 55.76% Yield | [7] | |
| Citric Acid / Hβ Zeolite | 70°C (at 240 min) | 23.72% Conversion | [3][4] |
| 80°C (at 240 min) | 35.78% Conversion | [3][4] | |
| 90°C (at 240 min) | 40.09% Conversion | [3][4] |
Experimental Protocols
Protocol 1: HPLC Method for Separation and Quantification of this compound and Sesamin
This protocol provides a standard method for the analytical separation of asarinin and sesamin.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Column: HYPERSIL BDS C18 (or equivalent), 4.6 mm x 250 mm, 5 µm particle size.[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 287 nm.[8]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or methanol to a known concentration (e.g., 0.1-1.0 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare standard curves for both this compound and sesamin using certified reference standards. Calculate the concentration in the unknown sample by interpolating its peak area against the respective standard curve.
Protocol 2: Controlled Acid-Catalyzed Epimerization of Sesamin to Asarinin
This protocol is for intentionally converting sesamin to a mixture containing asarinin for use as a reference or for comparative studies. It is based on the use of a strong acid catalyst.
-
Warning: This procedure uses a strong acid and should be performed in a fume hood with appropriate personal protective equipment.
-
Reagents:
-
Sesamin (starting material)
-
Anhydrous Ethanol
-
Phosphotungstic Acid (HPW)[7]
-
-
Procedure:
-
Prepare a 0.2 wt% solution of sesamin in anhydrous ethanol. For example, dissolve 20 mg of sesamin in 10 g of anhydrous ethanol.[7]
-
Add the catalyst, phosphotungstic acid (HPW). The catalyst loading can be varied to control the conversion rate; a range of 8-40 wt% (relative to sesamin) has been shown to be effective.[7] For example, for 20 mg of sesamin, add 1.6 - 8 mg of HPW.
-
Heat the reaction mixture in a sealed vial with stirring at a controlled temperature. A temperature of 75-78°C is effective.[7]
-
Monitor the reaction progress over time (e.g., every hour for up to 12 hours) by taking aliquots and analyzing them via HPLC as described in Protocol 1 .
-
Once the desired ratio of asarinin to sesamin is achieved, cool the reaction to room temperature. The solid acid catalyst can be removed by filtration or centrifugation.
-
Visual Guides
Caption: Troubleshooting logic for unexpected epimerization.
Caption: Simplified mechanism of acid-catalyzed epimerization.
Caption: Experimental workflow for analyzing sample composition.
References
- 1. The epimerization of sesamin and asarinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. Frontiers | Kinetic modeling of the sesamin conversion into asarinin in the presence of citric acid loading on Hβ [frontiersin.org]
- 4. Kinetic modeling of the sesamin conversion into asarinin in the presence of citric acid loading on Hβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimigraine activity of Asarinin by OPRM1 pathway with multifaceted impacts through network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory and anti-inflammatory effects of sesamin: mechanisms of action and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Determination of L-sesamin and L-asarinin in Zanthoxylum(Roxb.) DC. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in (-)-Asarinin Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to ensure the reproducibility and reliability of experiments involving the lignan (-)-Asarinin. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during research.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
1. Solubility and Compound Stability
-
Question: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent and concentration?
-
Answer: this compound is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1][2] A stock concentration of 10-20 mg/mL in DMSO can typically be achieved.[2] For final experimental concentrations, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed 1% (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.[3]
-
-
Question: My this compound solution appears to precipitate when added to the cell culture medium. How can I prevent this?
-
Answer: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, ensure thorough mixing immediately after adding the this compound stock solution to the medium. You can gently vortex or pipette the solution up and down. Preparing intermediate dilutions in a serum-free medium before adding to the final cell culture medium can also help. If precipitation persists, consider using a lower final concentration of this compound.
-
-
Question: How should I store my this compound powder and stock solutions to ensure stability?
-
Answer: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
-
2. Cell-Based Assays
-
Question: I am not observing the expected cytotoxic effects of this compound in my cancer cell line based on published IC50 values. What could be the reason?
-
Answer: Several factors can contribute to discrepancies in cytotoxicity results.
-
Cell Line Specificity: IC50 values are highly dependent on the cell line used.[4][5] Ensure you are using a cell line reported to be sensitive to this compound, such as A2780 or SKOV3 ovarian cancer cells.[2]
-
Cell Density: The initial cell seeding density can significantly impact the outcome of viability assays. Optimize the cell number to ensure they are in the exponential growth phase during the treatment period.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in trypan blue). Ensure the assay you are using is appropriate for your experimental question.
-
Compound Purity and Integrity: Verify the purity of your this compound. Degradation due to improper storage can lead to reduced activity.
-
Incubation Time: The duration of treatment can influence the observed cytotoxicity. Most studies report effects after 24 to 72 hours of incubation.
-
-
-
Question: My Western blot results for Src phosphorylation after this compound treatment are inconsistent. How can I improve reproducibility?
-
Answer: this compound has been shown to inhibit the phosphorylation of Src family kinases.[6] To obtain reproducible Western blot results:
-
Consistent Cell Lysis: Ensure a standardized cell lysis procedure. Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Accurately quantify the protein concentration in each lysate and load equal amounts of protein for electrophoresis.
-
Antibody Quality: Use a well-validated primary antibody specific for phosphorylated Src (p-Src). Titrate the antibody to determine the optimal concentration.
-
Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) to normalize for any variations in protein loading.
-
Positive and Negative Controls: Include appropriate controls, such as a known activator of Src phosphorylation as a positive control and untreated cells as a negative control.
-
-
-
Question: I am trying to detect caspase-3 activation as a marker of apoptosis induced by this compound, but the signal is weak. What can I do?
-
Answer: this compound induces apoptosis through the activation of caspases, including caspase-3.[2] To enhance the detection of activated caspase-3:
-
Time Course Experiment: Perform a time-course experiment to determine the optimal time point for detecting caspase-3 activation after this compound treatment.
-
Positive Control: Use a known inducer of apoptosis (e.g., staurosporine) as a positive control to ensure your assay is working correctly.
-
Assay Sensitivity: Consider using a more sensitive detection method, such as a fluorometric or luminometric caspase activity assay, which can be more quantitative than Western blotting for cleaved caspase-3.
-
Cell Lysate Preparation: Ensure your cell lysis protocol is compatible with the caspase activity assay kit you are using.
-
-
3. In Vivo Experiments
-
Question: What is a suitable vehicle for administering this compound to mice for an in vivo study?
-
Answer: Due to its poor water solubility, this compound for oral administration can be formulated as a homogenous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[1] For intraperitoneal injections, a solution in a vehicle such as DMSO and further diluted in saline or PBS can be used, ensuring the final DMSO concentration is non-toxic to the animals. It is crucial to perform a pilot study to assess the tolerability of the vehicle and the compound.
-
-
Question: I am not observing a significant effect of this compound in my animal model of allergic rhinitis. What are the potential reasons?
-
Answer: Reproducibility in animal models can be challenging.[7] Consider the following:
-
Dose and Route of Administration: The dose and route of administration are critical. Ensure you are using a dose that has been previously shown to be effective. The timing of administration relative to the allergen challenge is also important.
-
Animal Strain and Sensitization Protocol: The strain of mice and the sensitization protocol (e.g., OVA-induced anaphylaxis model) can influence the outcome.[8][9] Ensure your protocol is robust and consistent.
-
Endpoint Measurement: The choice of endpoints to measure the allergic response (e.g., histamine levels, inflammatory cell infiltration) should be sensitive and relevant to the disease model.[6]
-
Animal Handling: Proper animal handling techniques are essential to minimize stress, which can affect experimental outcomes.[10]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound to facilitate experimental design and comparison of results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A2780 | Ovarian Cancer | 38.45 | Not specified | [2] |
| SKOV3 | Ovarian Cancer | 60.87 | Not specified | [2] |
| Immortalized Ovarian Surface Epithelial Cells | Normal | >200 | Not specified | [2] |
| BHK-21 | Not applicable | EC50: 15.11 ± 1.18 | IPMA | [11] |
Table 2: Solubility and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [2] |
| Molecular Weight | 354.4 g/mol | [2] |
| Solubility in DMSO | ~10-70 mg/mL | [1][2] |
| Solubility in DMF | ~20 mg/mL | [2] |
| Solubility in Water | Insoluble | [1] |
| Storage (Powder) | -20°C | [1] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound.[12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in a complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control for cytotoxicity.
-
Incubation: Replace the old medium with the medium containing this compound or controls and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
2. Western Blot Analysis of Src Phosphorylation
This protocol provides a general workflow for analyzing changes in Src phosphorylation upon treatment with this compound.[16][17][18]
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Src (e.g., p-Src Tyr416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Src and a loading control like β-actin for normalization.
3. In Vivo Model of OVA-Induced Local Anaphylaxis
This protocol is based on established methods for inducing local anaphylaxis in mice to study the anti-allergic effects of compounds like this compound.[8][19][20]
-
Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneally injecting a mixture of ovalbumin (OVA) and alum. Repeat the sensitization two more times at weekly intervals.
-
This compound Treatment: Administer this compound or the vehicle control to the sensitized mice via the desired route (e.g., oral gavage) at a predetermined time before the allergen challenge.
-
Allergen Challenge: Two weeks after the final sensitization, challenge the mice by injecting OVA in one ear and the vehicle in the contralateral ear.
-
Dye Extravasation: Immediately after the challenge, intravenously inject Evans Blue dye.
-
Quantification: After a set time (e.g., 30 minutes), euthanize the mice, excise the ears, and extract the Evans Blue dye overnight in formamide.
-
Analysis: Measure the absorbance of the extracted dye using a spectrophotometer to quantify the extent of vascular permeability, which is an indicator of the local allergic reaction.
Signaling Pathway and Workflow Diagrams
Src Family Kinase Signaling Pathway
Caption: this compound inhibits the phosphorylation of Src, a key regulator of downstream pathways involved in cell proliferation, migration, and survival.
Caspase Activation Pathway in Apoptosis
Caption: this compound induces apoptosis by activating initiator caspases (Caspase-8 and -9), which in turn activate the executioner caspase-3.
Experimental Workflow for In Vitro Studies
Caption: A logical workflow for conducting in vitro experiments to evaluate the bioactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. dispendix.com [dispendix.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. cea.unizar.es [cea.unizar.es]
- 11. youtube.com [youtube.com]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Proteomic analysis of Src family kinase phosphorylation states in cancer cells suggests deregulation of the unique domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineered ovalbumin-expressing regulatory T cells protect against anaphylaxis in ovalbumin-sensitized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Asarinin and Sesamin
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent lignans, (-)-Asarinin and sesamin. Drawing from a wide range of experimental data, this document aims to offer an objective overview of their therapeutic potential, focusing on their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This comparison is intended to aid researchers, scientists, and drug development professionals in their ongoing efforts to explore and harness the pharmacological benefits of these natural compounds.
Executive Summary
This compound and sesamin, both lignans found in various plant species, exhibit a broad spectrum of biological activities. While both compounds demonstrate significant potential in preclinical studies, they appear to exert their effects through distinct and sometimes overlapping signaling pathways. Sesamin has been extensively studied and is known to modulate inflammatory responses primarily through the NF-κB and p38 MAPK pathways. In contrast, this compound's anti-inflammatory and anticancer effects are largely attributed to its inhibition of Src family kinases and the STAT3 signaling pathway. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to facilitate a comprehensive understanding of their comparative bioactivities.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound and sesamin. It is important to note that the data presented is a compilation from various studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Anti-inflammatory Activity
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| This compound | Inhibition of mast cell degranulation | Ag-sensitized human mast cell line LAD2 | Not specified | Significant suppression of degranulation and secretion | [1] |
| Reduction of anaphylaxis | OVA-induced local and systemic anaphylaxis in mice | Not specified | Significant reduction | [1] | |
| Sesamin | Carrageenan-induced paw edema | Rats | 200 mg/kg | 19.67% inhibition of edema after 3 hours | [2] |
| Carrageenan-induced pleurisy | Rats | 100 mg/kg | 20.35% reduction in exudate volume | [2] | |
| Acetic acid-induced writhing | Mice | 200 mg/kg | 17.17% inhibition of writhing | [2] |
Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value/Effect | Reference |
| (-)-Sesamin | 55 human cancer cell lines | Cytotoxicity | Varies across cell lines | Effective against various cancers |
| Sesamin | MOLT-4 (Leukemia) | MTT Assay | 104.84 µg/ml (48h) | Dose- and time-dependent cell inhibition |
| NB4 (Leukemia) | MTT Assay | 121.00 µg/ml (48h) | Dose- and time-dependent cell inhibition | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Not specified | Antiproliferative activity | |
| PC-3 (Prostate Cancer) | MTT Assay | Dose-dependent inhibition | Inhibited LPS-induced proliferation |
Neuroprotective Activity
| Compound | Model System | Assay | Dose | Observed Effect | Reference |
| Sesamin | 6-OHDA-induced PC12 cells | Cell viability, ROS, apoptosis | 5 and 10 µM | Increased cell viability, decreased ROS and apoptosis | [3] |
| Gerbil brain in cerebral ischemia | Infarct size measurement | Not specified | Approximately 50% reduction in infarct size | [4][5] | |
| 6-OHDA model of Parkinson's disease in rats | Behavioral and biochemical assays | 20 mg/kg | Attenuated motor imbalance and oxidative stress | [6] |
Key Signaling Pathways
The biological activities of this compound and sesamin are mediated by their interaction with various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by each compound.
This compound Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. The lignan, (-)-sesamin reveals cytotoxicity toward cancer cells: pharmacogenomic determination of genes associated with sensitivity or resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by inhibition of astroglial activation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesamin manifests chemopreventive effects through the suppression of NF-kappa B-regulated cell survival, proliferation, invasion, and angiogenic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Asarinin vs. Other Lignans: A Comparative Study for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the biological activities of (-)-Asarinin against other prominent lignans: Sesamin, Podophyllotoxin, and Magnolol. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance based on available experimental data.
Introduction to Lignans
Lignans are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological properties. Among them, this compound, a furofuran lignan, has garnered significant interest for its potential therapeutic applications. This guide compares its efficacy against Sesamin, another well-researched furofuran lignan; Podophyllotoxin, a potent aryltetralin lignan and its derivatives used in cancer chemotherapy; and Magnolol, a neolignan with a broad spectrum of biological activities.
Comparative Analysis of Biological Activities
This section details the comparative performance of this compound, Sesamin, Podophyllotoxin, and Magnolol across key biological activities, supported by quantitative data from in vitro studies.
Anticancer Activity
The cytotoxic effects of these lignans against various human cancer cell lines are summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (Ovarian) | 38.45 | [1] |
| SKOV3 (Ovarian) | 60.87 | [1] | |
| Sesamin | MOLT-4 (Leukemia) | 104.84 (µg/ml) | [2] |
| NB4 (Leukemia) | 121.00 (µg/ml) | [2] | |
| FaDu (Oral) | Not significantly cytotoxic up to 40 µM | [1] | |
| Ca9-22 (Oral) | Not significantly cytotoxic up to 40 µM | [1] | |
| HSC-3 (Oral) | Not significantly cytotoxic up to 40 µM | [1] | |
| Podophyllotoxin | MCF-7 (Breast) | 0.04 | [3] |
| MDA-MB-231 (Breast) | 0.145 | [3] | |
| BT-549 (Breast) | 1.26 | [3] | |
| A549 (Lung) | 1.9 | [4] | |
| HL-60 (Leukemia) | >40 | [4] | |
| SMMC-7721 (Hepatoma) | >40 | [4] | |
| SW480 (Colon) | >40 | [4] | |
| Magnolol | MCF-7 (Breast) | 36.46 | [5] |
| MDA-MB-231 (Breast) | 25.32 | [5] | |
| A549 (Lung) | 15.85 (derivative) | [6] | |
| H1975 (Lung) | 18.60 (derivative) | [6] | |
| MKN-45 (Gastric) | 6.53 | [7] |
Antioxidant Activity
The free radical scavenging activity of the lignans was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.
| Lignan | DPPH Scavenging IC50 | Reference |
| This compound | Data not available | |
| Sesamin | 26 µg/mL (methanolic extract of sesame oil) | [8] |
| 52.81 µg/mL (ethanolic extract) | [9] | |
| Podophyllotoxin | Data not available | |
| Magnolol | k_inh = 6.1 × 10^4 M⁻¹s⁻¹ (in chlorobenzene) | [10] |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC50 value is the concentration of the compound that inhibits 50% of the NO production.
| Lignan | NO Production Inhibition IC50 (µM) | Reference |
| This compound | Data not available | |
| Sesamin | Inhibits NO production | [11][12] |
| Podophyllotoxin | Data not available | |
| Magnolol | Inhibits NO production | [13] |
Antiviral Activity
A direct comparative study on the antiviral efficacy of this compound and Sesamin against the Foot-and-Mouth Disease Virus (FMDV) has been reported.
| Lignan | Virus | EC50 (µM) | Reference |
| This compound | FMDV | 15.11 | |
| Sesamin | FMDV | 52.98 |
Mechanisms of Action: Signaling Pathways
The biological activities of these lignans are mediated through the modulation of various cellular signaling pathways.
This compound
-
Anticancer: this compound induces apoptosis in cancer cells by promoting the accumulation of mitochondrial reactive oxygen species (ROS) and inhibiting the STAT3 signaling pathway.[14] It also activates caspases, key enzymes in the apoptotic process.[1]
-
Anti-inflammatory: It inhibits mast cell activation by acting as a Src family kinase inhibitor.
Sesamin
-
Anticancer: Sesamin's anticancer effects are attributed to its ability to suppress NF-κB signaling, which in turn affects cell survival, proliferation, invasion, and angiogenesis.[2][8][15] It also targets other pathways including STAT3, JNK, ERK1/2, p38 MAPK, and PI3K/AKT.[2]
-
Anti-inflammatory: It exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like NO and prostaglandins, and by modulating the NF-κB and Nrf2 signaling pathways.[11][12][16]
-
Antioxidant: The antioxidant activity of sesamin is linked to its metabolites, which are potent radical scavengers.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnolol Induces Apoptosis Through Extrinsic/intrinsic Pathways and Attenuates NF-κB/STAT3 Signaling in Non-small-cell Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnolol: A Neolignan from the Magnolia Family for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Honokiol and Magnolol as Multifunctional Antioxidative Molecules for Dermatologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound alleviates gastric precancerous lesions by promoting mitochondrial ROS accumulation and inhibiting the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidative roles of sesamin, a functional lignan in sesame seed, and it's effect on lipid- and alcohol-metabolism in the liver: a DNA microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of (-)-Asarinin: A Comparative Guide
In the quest for novel anti-inflammatory therapeutics, the natural lignan (-)-Asarinin has emerged as a compound of interest. This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of this compound with established anti-inflammatory agents. The following sections detail the experimental data, protocols, and mechanistic pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential.
Executive Summary
This compound has demonstrated notable anti-allergic and mast cell-stabilizing effects in vivo. However, direct comparative data in classical acute inflammation models, such as the carrageenan-induced paw edema model, is limited. This guide presents available data on this compound and contrasts it with the well-documented effects of standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in a widely used preclinical inflammation model. While a direct head-to-head comparison is challenging due to differing experimental models, this guide aims to provide a clear perspective on the current understanding of this compound's anti-inflammatory profile.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound and comparator drugs are summarized below. It is crucial to note that the data for this compound is derived from anti-allergic inflammation models, while the data for the comparator drugs is from the carrageenan-induced paw edema model, a standard for assessing acute inflammation.
This compound: In Vivo Anti-Allergic Effects
Studies on this compound have primarily focused on its ability to mitigate allergic inflammatory responses. In an IgE-dependent murine model of allergic rhinitis, treatment with this compound led to a significant decrease in histamine, total IgE, and IL-4 levels. Furthermore, it attenuated inflammatory infiltrates and nasal mucosa incrassation[1]. This compound has also been shown to inhibit the activation of mast cells induced by compound 48/80 both in vivo and in vitro[1].
Table 1: Summary of In Vivo Anti-inflammatory Effects of this compound in an Allergic Rhinitis Model
| Parameter Measured | Effect of this compound Treatment | Reference |
| Histamine Concentration | Decreased | [1] |
| Total IgE Concentration | Decreased | [1] |
| IL-4 Concentration | Decreased | [1] |
| Inflammatory Infiltrates | Attenuated | [1] |
| Nasal Mucosa Incrassation | Attenuated | [1] |
Comparator Drugs: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents. The following tables summarize the percentage of edema inhibition by common anti-inflammatory drugs in this model.
Table 2: Efficacy of Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Dose | Time Point | Edema Inhibition (%) | Reference |
| 10 mg/kg | 2 hours | 54 | [1] |
| 10 mg/kg | 3 hours | 54 | [1] |
| 10 mg/kg | 4 hours | 54 | [1] |
| 10 mg/kg | 5 hours | 33 | [1] |
Table 3: Efficacy of Diclofenac in Carrageenan-Induced Paw Edema in Rats
| Dose | Time Point | Edema Inhibition (%) | Reference |
| 5 mg/kg | 2 hours | 56.17 ± 3.89 | [2] |
| 20 mg/kg | 3 hours | 71.82 ± 6.53 | [2] |
| 7 mg/kg (i.p.) | 3 hours | 69.03 | [3] |
Table 4: Efficacy of Celecoxib in Carrageenan-Induced Paw Edema in Rats
| Dose | Time Point | Edema Inhibition (%) | Reference |
| 3 mg/kg (i.p.) | Not Specified | Significant Reduction | [4] |
| 10 mg/kg (i.p.) | Not Specified | Significant Reduction | [4] |
| 30 mg/kg (i.p.) | Not Specified | Significant Reduction | [4] |
Table 5: Efficacy of Dexamethasone in Carrageenan-Induced Peritonitis in Mice
| Dose | Parameter | Inhibition (%) | Reference |
| 2 mg/kg (i.p.) | Inflammatory Exudate | 30.1 | [5] |
| 2 mg/kg (i.p.) | Leukocyte Migration | Not specified | [5] |
Mechanistic Insights: Signaling Pathways
This compound's Proposed Anti-inflammatory Pathway
This compound is reported to exert its anti-inflammatory effects by inhibiting the phosphorylation of Src family kinases[1]. Src kinases are upstream regulators of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. By inhibiting Src, this compound can potentially downregulate the production of pro-inflammatory mediators.
Caption: Proposed mechanism of this compound.
General Inflammatory Pathway and NSAID/Corticosteroid Action
In a typical inflammatory response, stimuli trigger signaling cascades involving NF-κB and MAPK, leading to the expression of pro-inflammatory genes. NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key for producing prostaglandins. Corticosteroids have a broader mechanism, including the inhibition of phospholipase A2 and the suppression of pro-inflammatory gene expression.
Caption: Key targets of common anti-inflammatory drugs.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute inflammation.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound), a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a specific pre-treatment time (typically 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
IgE-Dependent Murine Model of Allergic Rhinitis
This model is used to assess the efficacy of compounds against allergic inflammation.
Animals: BALB/c mice.
Procedure:
-
Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide gel.
-
After a sensitization period, mice are challenged intranasally with OVA to induce an allergic rhinitis response.
-
Test compounds, such as this compound, are administered before the OVA challenge.
-
Following the challenge, various parameters are assessed, including:
-
Nasal symptoms (sneezing and rubbing).
-
Levels of histamine, total IgE, and specific cytokines (e.g., IL-4) in nasal lavage fluid or serum.
-
Histological examination of nasal mucosa for inflammatory cell infiltration and thickening.
-
Conclusion
This compound demonstrates promising anti-inflammatory activity, particularly in the context of allergic responses, by inhibiting Src family kinases. While its efficacy in acute, non-allergic inflammation models like carrageenan-induced paw edema requires further investigation, the available data suggests a distinct mechanistic profile compared to traditional NSAIDs and corticosteroids. For drug development professionals, this compound represents a potential lead compound for a novel class of anti-inflammatory agents. Future research should focus on head-to-head comparative studies in standardized in vivo models to fully elucidate its therapeutic potential and position it within the existing landscape of anti-inflammatory drugs.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Mechanism of (-)-Asarinin in Ovarian Cancer Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the cytotoxic mechanism of (-)-Asarinin, a natural compound isolated from the roots of Asarum sieboldii, in ovarian cancer cells. Through a comparative lens, this document contrasts the efficacy of this compound with established chemotherapeutic agents, cisplatin and paclitaxel, supported by experimental data. Detailed protocols for key assays and visual representations of the underlying molecular pathways are presented to support researchers, scientists, and drug development professionals in the field of oncology.
Comparative Cytotoxicity in Ovarian Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects against human ovarian cancer cell lines A2780 and SKOV3.[1][2] To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to cisplatin and paclitaxel in these cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 | ~15 | [1] |
| SKOV3 | ~20 | [1] | |
| Cisplatin | A2780 | 1.0 - 8.4 | |
| SKOV3 | 10.0 - 34.0 | ||
| Paclitaxel | A2780 | 0.004 - 0.02 | |
| SKOV3 | 0.01 - 0.05 |
Note: IC50 values for cisplatin and paclitaxel are presented as a range from multiple studies to reflect variations in experimental conditions.
Mechanism of Action: this compound Induces Caspase-Dependent Apoptosis
Experimental evidence robustly indicates that this compound induces apoptotic cell death in ovarian cancer cells.[1][2] Unlike some chemotherapeutic agents that cause cell cycle arrest, this compound's primary mechanism is the activation of the caspase cascade, a hallmark of apoptosis.[1]
Studies have shown that treatment with this compound leads to a significant increase in the activation of initiator caspases, caspase-8 and caspase-9, as well as the executioner caspase, caspase-3, in both A2780 and SKOV3 cells.[1][2][3] The activation of caspase-8 suggests the involvement of the extrinsic (death receptor) pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. The concomitant activation of both pathways culminates in the activation of caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. This is further substantiated by the reversal of this compound-induced cell death in the presence of specific caspase inhibitors.[1][2]
Caption: this compound-induced apoptotic signaling pathway in ovarian cancer cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow to confirm the cytotoxic mechanism of a compound like this compound in ovarian cancer cells.
Caption: Experimental workflow for investigating the cytotoxic effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed ovarian cancer cells (A2780 or SKOV3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or paclitaxel and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Culture and Treatment: Culture and treat cells with the desired compound as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Caspase Activation
This technique is used to detect the cleavage and activation of caspases.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, and cleaved caspase-9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation: Harvest the treated cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
References
A Comparative Guide to Analytical Methods for the Quantification of (-)-Asarinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methodologies for the quantitative analysis of (-)-Asarinin, a furofuran lignan with various reported biological activities. The selection of an appropriate analytical method is critical for accurate quantification in complex matrices during drug discovery, development, and quality control. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data from published studies.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques, each with its own set of advantages and limitations. This guide focuses on three prominent methods:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture. HPLC offers good resolution and sensitivity and can be coupled with various detectors.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An advanced chromatographic technique that offers higher resolution, sensitivity, and selectivity compared to conventional HPLC. The use of a mass spectrometer allows for precise identification and quantification, especially in complex biological matrices.
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quantification.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of the different analytical methods for the quantification of this compound and related lignans. Data has been compiled from various studies to provide a comparative overview.
Table 1: Performance Characteristics of HPLC and UPLC-MS/MS Methods for this compound
| Parameter | HPLC with Photodiode Array & Fluorescent Detection | UPLC-MS/MS |
| Linearity Range | Not explicitly stated for asarinin, but for sesamin: 75 µg/L (LOQ) | 5.00–3,000 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng (with fluorometric detector) | 5.00 ng/mL |
| Precision (Intra- and Inter-day) | Not explicitly stated | <10.7% |
| Accuracy | Not explicitly stated | <2.3% |
| Recovery | 87% to 97% from serum | Not explicitly stated |
| Matrix | Sesame Oil, Serum | Rat Plasma |
Table 2: Performance Characteristics of a Representative HPTLC Method for Lignans
| Parameter | HPTLC-Densitometry |
| Linearity Range | 1–8 µg per band |
| Limit of Detection (LOD) | 250–617 ng per band |
| Limit of Quantitation (LOQ) | 856–1974 ng per band |
| Precision | Validated |
| Accuracy | Validated |
| Recovery | 96.38 ± 1.92% to 101.84 ± 1.05% |
| Matrix | Plant Extract (Podophyllum hexandrum) |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to enable replication and adaptation for specific research needs.
UPLC-MS/MS Method for Simultaneous Determination of Sesamin and this compound in Rat Plasma
-
Sample Preparation: Simple protein precipitation with acetonitrile was performed to extract the analytes from rat plasma. Alantolactone was used as an internal standard.
-
Chromatographic Separation:
-
Column: DIKMA Diamonsil C18 analytical column (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol/5 mM ammonium acetate/formic acid (75:25:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mode: Multiple reaction monitoring (MRM).
-
HPLC Method with Photodiode Array and Fluorescent Detection for Sesamin, Asarinin, and Sesamolin
-
Sample Preparation:
-
Sesame Oil: Extraction with methanol.
-
Serum: Extraction with ethyl acetate or n-hexane.
-
-
Chromatographic Separation:
-
Column: Reversed-phase C18 columns.
-
-
Detection:
-
Photodiode Array (PDA) Detector.
-
Fluorescent Detector.
-
HPTLC-Densitometry Method for Lignans and Flavonoids
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60F254.
-
Mobile Phase: Toluene–ethyl acetate–acetic acid (15.0:7.5:0.5, v/v/v).
-
Detection: Densitometric determination at 254 nm in reflectance/absorbance mode.
Visualization of Method Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods.
Reproducibility of Published Research on (-)-Asarinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Asarinin, a lignan found in plants of the Asarum genus, has garnered significant interest for its diverse pharmacological activities. Published studies have explored its potential as an anti-cancer, anti-inflammatory, and antiviral agent. This guide provides a comparative analysis of the existing preclinical data on this compound, alongside information on alternative natural compounds, to offer a comprehensive overview for researchers. The reproducibility of findings in natural product research can be challenging, influenced by factors such as variations in extraction methods, experimental conditions, and the inherent complexity of biological systems. While no studies directly assessing the reproducibility of this compound research were identified, this guide aims to facilitate such assessments by clearly presenting quantitative data and detailed experimental protocols from published literature.
I. Comparative Efficacy of this compound and Alternatives
To provide a context for the biological activity of this compound, this section compares its cytotoxic effects against cancer cell lines with those of two other well-researched natural compounds: curcumin and resveratrol.
Table 1: In Vitro Cytotoxicity (IC50 values in µM) against Ovarian Cancer Cell Lines
| Compound | A2780 | SKOV3 |
| This compound | Not explicitly found, but induces apoptosis at 40 µM | Not explicitly found, but induces apoptosis at 60 µM |
| Curcumin | ~20 | 30 |
| Resveratrol | 0.71 (analogue DMU-212) | 11.51 (analogue DMU-212) |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) |
| Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | 15.11[1] |
II. Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for evaluating its therapeutic potential and for designing future studies.
A. Induction of Apoptosis in Cancer Cells
This compound has been demonstrated to induce programmed cell death (apoptosis) in cancer cells through the activation of the caspase cascade.
Figure 1: Caspase-dependent apoptotic pathway induced by this compound.
B. Inhibition of STAT3 Signaling Pathway
In the context of gastric precancerous lesions, this compound has been found to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and promotes their survival and proliferation.[2]
Figure 2: Inhibition of the STAT3 signaling pathway by this compound.
C. Anti-inflammatory Action via NF-κB Pathway
This compound has been shown to suppress the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 88 (MyD88)-dependent pathway, leading to the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[3]
Figure 3: Inhibition of the NF-κB inflammatory pathway by this compound.
III. Detailed Experimental Protocols
To aid in the reproducibility of the cited research, this section provides detailed methodologies for the key experiments discussed.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a generalized procedure based on common practices for assessing the effect of compounds on cell viability.
Figure 4: General workflow for an MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or the compound of interest. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[4][5]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
B. Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the general steps for detecting the phosphorylation status of STAT3.
References
- 1. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Asarinin inhibits immunological rejection via the Toll-like receptor-myeloid differentiation factor 88 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
(-)-Asarinin: A Benchmark for Evaluating Lignan Bioactivity
For researchers, scientists, and drug development professionals engaged in lignan research, the selection of an appropriate positive control is paramount for the validation of experimental results. (-)-Asarinin, a well-characterized furofuran lignan, has emerged as a standard positive control due to its consistent and potent biological activities. This guide provides a comparative analysis of this compound against other lignans, supported by experimental data, to underscore its utility in cytotoxicity, anti-inflammatory, and antioxidant studies.
Comparative Analysis of Biological Activities
This compound consistently demonstrates significant effects across various biological assays. The following tables summarize the quantitative data, comparing the performance of this compound with other notable lignans.
Cytotoxicity against Human Cancer Cell Lines
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are comparable to or surpass those of other tested lignans, establishing it as a reliable benchmark for anticancer research.
| Lignan | Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (Ovarian) | 38.45 ± 2.78 | [1] |
| SKOV3 (Ovarian) | 60.87 ± 5.01 | [1] | |
| Pinoresinol | A549 (Lung) | >100 | |
| MCF-7 (Breast) | >100 | ||
| Podophyllotoxin | A549 (Lung) | 0.002 | |
| MCF-7 (Breast) | 0.004 | ||
| Etoposide | A549 (Lung) | 1.8 | |
| MCF-7 (Breast) | 2.5 |
Anti-inflammatory Activity
| Lignan | Assay | IC50 (µM) | Reference |
| (-)-Sesamin (epimer of -Asarinin) | NO Inhibition (RAW 264.7) | 49.94 - 65.07 | [2] |
| Hinokinin | NO Inhibition (RAW 264.7) | 21.56 | [2] |
| Syringaresinol | NO Inhibition (RAW 264.7) | 17.75 | [2] |
| Pinoresinol | NO Inhibition (RAW 264.7) | 10.34 | [2] |
| Indomethacin (Positive Control) | NO Inhibition (BV2) | 21.62 |
Antioxidant Activity
The antioxidant capacity of lignans is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While a specific IC50 value for this compound in the DPPH assay is not available in the provided search results, data for other lignans highlight the range of activities within this class of compounds. Ascorbic acid is a common positive control in these assays.
| Lignan | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| This compound | Data not available | |
| Nordihydroguaiaretic acid | 6.601 | [3] |
| (-)-Secoisolariciresinol | 14.141 | [3] |
| Secoisolariciresinol diglycoside | 16.970 | [3] |
| α-(-)-Conidendrin | 23.296 | [3] |
| Ascorbic Acid (Positive Control) | ~5-10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This assay determines the cytotoxic effect of a compound on cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test lignan, including this compound as a positive control, and a vehicle control. Incubate for another 24 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][4][5]
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of the test lignan or this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A sodium nitrite solution is used to generate a standard curve to determine the nitrite concentration in the samples.[6][7][8]
DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.
Protocol:
-
Prepare a stock solution of the test lignan and this compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a standard positive control.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[9][10][11][12]
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes can provide a clearer understanding of the research.
Caption: Lignan-mediated inhibition of the NF-κB inflammatory pathway.
Caption: General workflow for screening lignan bioactivity.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitric Oxide Griess Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of (-)-Asarinin and its Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the structure-activity relationship (SAR) of (-)-Asarinin and its analogs, focusing on their cytotoxic and potential anticancer properties. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
This compound, a naturally occurring furofuran lignan, has demonstrated notable cytotoxic effects against various cancer cell lines. Its chemical structure presents multiple opportunities for modification, leading to the synthesis of analogs with potentially enhanced potency and selectivity. This guide delves into the available data on this compound and its derivatives, offering a clear comparison of their biological activities and the experimental methods used for their evaluation.
Comparative Cytotoxic Activity
The cytotoxic potential of this compound and its analogs is a key area of investigation. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) against different cancer cell lines.
| Compound | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Parent Compound | A2780 (Human Ovarian Cancer) | 38.45 ± 2.78 | [1] |
| SKOV3 (Human Ovarian Cancer) | 60.87 ± 5.01 | [1] | ||
| (-)-Sesamin | Epimer | A2780 (Human Ovarian Cancer) | > 100 | [1] |
| SKOV3 (Human Ovarian Cancer) | > 100 | [1] |
Note: The data indicates that the stereochemistry at the furofuran ring is crucial for cytotoxic activity, as the epimer (-)-Sesamin shows significantly lower potency compared to this compound. Further research is needed to explore a wider range of analogs with modifications on the aromatic rings and the furofuran core to establish a more comprehensive SAR.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs has been predominantly conducted using the MTT assay. Below is a detailed protocol for this key experiment.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A2780, SKOV3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its analogs
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Signaling Pathway
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells through the activation of a caspase-dependent pathway. This intrinsic pathway is a critical mechanism for eliminating damaged or cancerous cells.
Caption: Caspase activation pathway induced by this compound.
The diagram illustrates that this compound is proposed to act on the mitochondria, leading to the release of cytochrome c. This event triggers the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Both the extrinsic pathway (initiated by death receptors and activating caspase-8) and the intrinsic pathway converge on the activation of caspase-3, an executioner caspase. Activated caspase-3 then orchestrates the dismantling of the cell, leading to apoptosis. The cross-talk between the two pathways is indicated by the caspase-8-mediated cleavage of Bid to tBid, which can also act on the mitochondria.[1][2][3]
References
Head-to-Head Comparison: (-)-Asarinin vs. Cisplatin in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the naturally derived lignan, (-)-Asarinin, and the standard chemotherapeutic agent, Cisplatin, in the context of ovarian cancer. This objective analysis is supported by experimental data to inform preclinical research and drug development efforts.
Executive Summary
This compound, a compound isolated from plants such as Asarum sieboldii, has demonstrated significant cytotoxic and pro-apoptotic effects in ovarian cancer cell lines. This guide compares its performance against Cisplatin, a cornerstone of ovarian cancer chemotherapy for decades. While Cisplatin remains a potent therapeutic, its efficacy is often limited by severe side effects and the development of resistance. This compound presents a potential alternative or complementary therapeutic agent with a distinct mechanism of action that warrants further investigation.
Performance Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and Cisplatin in two common human ovarian cancer cell lines, A2780 (Cisplatin-sensitive) and SKOV3 (Cisplatin-resistant).
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | A2780 | Not explicitly found in the provided results | |
| SKOV3 | Not explicitly found in the provided results | ||
| Cisplatin | A2780 | 1 ± 7.050 | [1] |
| SKOV3 | 10 ± 2.985 | [1] |
Note: IC50 values for Cisplatin can vary between studies due to different experimental conditions. One study reported an IC50 of 13.20 µM in A2780 cells and higher in the resistant A2780/DDP line after 48 hours of treatment.[2] Another reported IC50 values for cisplatin were higher for the SKOV-3 line compared to the A2780 cells.[3]
Apoptotic Activity
Both this compound and Cisplatin induce apoptosis, or programmed cell death, in ovarian cancer cells.
| Compound | Cell Line | Apoptotic Effect | Citation |
| This compound | A2780, SKOV3 | Induces apoptosis via activation of caspase-3, -8, and -9. | [4] |
| Cisplatin | A2780, SKOV3 | Induces apoptosis through DNA damage, leading to the activation of the intrinsic apoptotic pathway. | [5][6] |
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and Cisplatin may offer opportunities for synergistic combination therapies or for overcoming Cisplatin resistance.
This compound: Induces apoptosis through a caspase-dependent pathway. It activates both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways, leading to the executioner caspase-3 activation.[4]
Cisplatin: Primarily functions by forming covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[6][7] This DNA damage blocks cell division and triggers apoptosis.[5][6] Its cytotoxic effects are also linked to the generation of reactive oxygen species (ROS).[5]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and Cisplatin in inducing apoptosis in ovarian cancer cells.
Caption: Proposed apoptotic pathway of this compound in ovarian cancer cells.
Caption: Simplified apoptotic pathway of Cisplatin in ovarian cancer cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of compounds on adherent ovarian cancer cell lines.
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate ovarian cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of approximately 4 x 10³ cells per well and incubate overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Cisplatin.
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.[1]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[8]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Treat ovarian cancer cells with the desired concentrations of this compound or Cisplatin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[9]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[9]
Conclusion and Future Directions
This compound demonstrates promising anti-cancer activity in ovarian cancer cell lines, inducing apoptosis through a caspase-dependent mechanism. Its distinct mode of action compared to the DNA-damaging agent Cisplatin suggests that this compound could be a valuable candidate for further preclinical and clinical investigation.
Future research should focus on:
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of ovarian cancer.
-
Combination studies with Cisplatin to explore potential synergistic effects and the possibility of overcoming Cisplatin resistance.
-
A more in-depth elucidation of the upstream signaling events that trigger caspase activation by this compound.
This head-to-head comparison provides a foundational understanding for researchers to build upon as they explore novel therapeutic strategies for ovarian cancer.
References
- 1. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of (-)-Asarinin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of (-)-Asarinin against alternative compounds, Naringenin and Edaravone. The information is presented through quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound, Naringenin, and Edaravone across different in vitro and in vivo models of neurodegenerative diseases.
Table 1: Effect on Neuronal Cell Viability
| Compound | Disease Model | Cell Type | Concentration | % Increase in Cell Viability (Compared to Control) | Reference |
| This compound (as β-asarone) | Alzheimer's Disease (Aβ₁₋₄₂-induced) | PC12 cells | 36 µM | Dose-dependently increased | [1][2] |
| Naringenin | Parkinson's Disease (Rotenone-induced) | SH-SY5Y cells | Not specified | Significantly increased | [3] |
| Edaravone | Ischemic Stroke (OGD/R-induced) | PC12 neurons | Not specified | Significantly recovered | [4] |
| Edaravone | Alzheimer's Disease (Aβ-induced) | SH-SY5Y cells | Dose-dependently | Protected from cell death | [5] |
| Edaravone | Parkinson's Disease (6-OHDA-induced) | Dopaminergic neurons | 10⁻⁴ M | Significantly ameliorated survival | [6] |
Table 2: Modulation of Inflammatory Cytokines
| Compound | Disease Model | Marker | % Reduction in Cytokine Levels (Compared to Disease Model) | Reference |
| Naringenin | Alzheimer's Disease (APP/PS1 mice) | TNF-α, IL-1β | Marked decline | [7] |
| Naringenin | Parkinson's Disease (MPTP-induced) | TNF-α, IL-1β mRNA | Significantly downregulated | [8] |
| Naringenin | Cerebral Ischemia (MCAO) | TNF-α, IL-1β, IL-6 | Significantly reduced | [9] |
| Edaravone | Alzheimer's Disease (APP/PS1 mice) | TNF-α, IFN-γ, IL-1β, IL-6 | Lower than controls | [5] |
| Edaravone | Ischemic Stroke (MCAO rats) | TNF-α, IL-1β | Reduced production | [10] |
| Edaravone | Alzheimer's Disease (Aβ-treated microglia) | IL-1β | Suppression of secretion | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Alzheimer's Disease Model: Aβ₁₋₄₂-Induced Toxicity in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Aβ₁₋₄₂ Preparation: Lyophilized Aβ₁₋₄₂ peptide is dissolved in HFIP to a concentration of 1 mM, incubated for 1 hour at room temperature, and then aliquoted and stored at -80°C. Before use, the HFIP is evaporated, and the peptide is resuspended in DMSO and then diluted in culture medium to the final concentration.[2]
-
Treatment: PC12 cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with various concentrations of this compound (or β-asarone), Naringenin, or Edaravone for 2 hours. Subsequently, Aβ₁₋₄₂ oligomers (typically 7 µM) are added to the culture medium, and the cells are incubated for another 24-48 hours.[1]
-
Cell Viability Assay (MTT): After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Cytokine Analysis (ELISA): Supernatants from the cell cultures are collected, and the concentrations of TNF-α and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
Parkinson's Disease Model: 6-OHDA-Induced Dopaminergic Neuron Degeneration in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and a Hamilton syringe is used to unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[12][13][14]
-
Treatment: this compound, Naringenin, or Edaravone is administered daily via oral gavage or intraperitoneal injection, starting either before or after the 6-OHDA lesioning, for a specified period (e.g., 2-4 weeks).
-
Behavioral Testing: Rotational behavior is assessed by administering apomorphine or amphetamine and counting the number of contralateral turns over a set period.
-
Immunohistochemistry: After the treatment period, rats are euthanized, and brain sections are prepared. Immunohistochemical staining for tyrosine hydroxylase (TH) is performed to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
-
Cytokine Analysis: Brain tissue from the striatum and substantia nigra is homogenized, and the levels of TNF-α and IL-1β are determined by ELISA.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male rats are subjected to transient MCAO. An intraluminal filament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery. After a defined period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.[15][16][17]
-
Treatment: The neuroprotective agent is typically administered intravenously at the onset of reperfusion.
-
Infarct Volume Assessment: 24 hours after MCAO, rats are sacrificed, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is measured and calculated as a percentage of the total brain area.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.
-
Inflammatory Marker Analysis: Brain tissue is processed for analysis of inflammatory cytokines like TNF-α and IL-1β using ELISA or Western blotting.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Naringenin, and Edaravone are mediated through the modulation of various signaling pathways.
This compound
This compound has been shown to inhibit mast cell activation by preventing the phosphorylation of Src family kinases.[18] While the exact downstream neuroprotective signaling is still under investigation, this initial kinase inhibition likely triggers a cascade of events that mitigate neuroinflammation.
Caption: Putative signaling pathway for this compound's neuroprotective effect.
Naringenin
Naringenin exerts its neuroprotective effects through multiple pathways, including the activation of the PI3K/Akt and Nrf2 pathways, leading to the inhibition of apoptosis and reduction of oxidative stress. It also suppresses neuroinflammation by inhibiting the NF-κB pathway.[19][20][21]
Caption: Key signaling pathways modulated by Naringenin for neuroprotection.
Edaravone
Edaravone, a potent free radical scavenger, primarily confers neuroprotection by reducing oxidative stress. It also modulates inflammatory responses by inhibiting the NF-κB signaling pathway and suppressing the NLRP3 inflammasome.[11][22]
Caption: Primary mechanisms of Edaravone's neuroprotective action.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of a test compound in a disease model.
Caption: A typical workflow for assessing neuroprotective compounds.
References
- 1. The Combination of β-Asarone and Icariin Inhibits Amyloid-β and Reverses Cognitive Deficits by Promoting Mitophagy in Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Asarone Inhibits Amyloid-β by Promoting Autophagy in a Cell Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. preprints.org [preprints.org]
- 5. pnas.org [pnas.org]
- 6. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin Decreases α-Synuclein Expression and Neuroinflammation in MPTP-Induced Parkinson's Disease Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringenin attenuates cerebral ischemia/reperfusion injury by inhibiting oxidative stress and inflammatory response via the activation of SIRT1/FOXO1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edaravone Attenuates the Proinflammatory Response in Amyloid-β-Treated Microglia by Inhibiting NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective [mdpi.com]
- 20. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The neuroprotective mechanisms of naringenin: Inhibition of apoptosis through the PI3K/AKT pathway after hypoxic-ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Asarinin: A Comparative Guide to its Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzyme inhibitory activity of (-)-Asarinin against a panel of key enzymes. The data presented is intended to support research and drug development efforts by offering a clear, objective overview of this compound's potency and selectivity in comparison to other known inhibitors.
Enzyme Inhibition Profile of this compound
This compound, a lignan found in plants of the Asarum genus, has demonstrated inhibitory activity against several important enzyme families. This section details its inhibitory potency, presented in clearly structured tables for easy comparison with alternative inhibitors.
Cytochrome P450 (CYP) Isoforms
This compound has been shown to inhibit several cytochrome P450 isoforms, which are critical enzymes in drug metabolism.[1] The half-maximal inhibitory concentration (IC50) values for this compound against CYP2C9, CYP2E1, and CYP3A4 are summarized below and compared with other known inhibitors of these enzymes.
Table 1: Inhibition of Cytochrome P450 Isoforms by this compound and a Comparative Inhibitor
| Enzyme | This compound IC50 (µM) | Comparative Inhibitor | Inhibitor IC50/Ki |
| CYP2C9 | 8.97[1] | Sulfaphenazole | 0.2 - 0.4 µM (IC50)[2] |
| CYP2E1 | 13.80[1] | Clomethiazole | 42 µM (IC50)[3] |
| CYP3A4 | 18.04[1] | SR-9186 | 0.009 µM (IC50)[4] |
Fatty Acid Desaturase
This compound acts as a noncompetitive inhibitor of Δ5-desaturase, an enzyme involved in the biosynthesis of polyunsaturated fatty acids.[4] It displays selectivity for this enzyme over Δ6- and Δ9-desaturases.
Table 2: Inhibition of Δ5-Desaturase by this compound and a Comparative Inhibitor
| Enzyme | This compound Ki (µM) | Comparative Inhibitor | Inhibitor IC50 |
| Δ5-Desaturase | 280 | Compound-326 | Not specified |
Src Family Kinases
This compound has been identified as a potential novel inhibitor of Src family kinases, a group of non-receptor tyrosine kinases involved in various cellular signaling pathways.[5] While its specific IC50 value has not been reported, its activity is compared below with other known Src inhibitors.
Table 3: Inhibition of Src Family Kinases by a Comparative Inhibitor
| Enzyme Family | This compound | Comparative Inhibitor | Inhibitor IC50 |
| Src Family Kinases | Inhibitory activity confirmed | Saracatinib (AZD0530) | 0.0027 µM (for c-Src)[6] |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Cytochrome P450 Inhibition Assay
The inhibitory potential of this compound against CYP isoforms is typically determined using human liver microsomes. The general protocol involves:
-
Incubation: A specific substrate for the CYP isoform of interest is incubated with human liver microsomes in the presence of a range of concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
-
Metabolite Quantification: Following a defined incubation period, the reaction is terminated, and the formation of the specific metabolite is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation is determined and reported as the IC50 value.
Δ5-Desaturase Inhibition Assay
The inhibitory activity against Δ5-desaturase can be assessed using a cell-based or microsomal assay. A typical protocol includes:
-
Cell Culture/Microsome Preparation: A suitable cell line (e.g., HepG2) or liver microsomes are prepared.
-
Substrate Addition: A radiolabeled substrate, such as [14C]-dihomo-γ-linolenic acid (DGLA), is added to the cells or microsomes along with varying concentrations of the inhibitor.
-
Lipid Extraction: After incubation, total lipids are extracted from the reaction mixture.
-
Product Separation and Quantification: The substrate and its desaturated product (arachidonic acid) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the product is measured to determine the enzyme activity.
-
Ki/IC50 Calculation: The inhibition constant (Ki) or IC50 value is calculated from the dose-response curve.
Src Family Kinase Inhibition Assay
The inhibitory effect on Src family kinases is often evaluated using an in vitro kinase assay. A general procedure is as follows:
-
Enzyme and Substrate Preparation: Recombinant Src kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Kinase Reaction: The reaction is initiated by the addition of ATP.
-
Phosphorylation Detection: The level of substrate phosphorylation is measured. This can be done using various methods, including radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts related to the enzyme inhibitory activity of this compound.
Caption: General experimental workflows for determining enzyme inhibitory activity.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by Clomethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits mast cells activation as a Src family kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of (-)-Asarinin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Asarinin Yield, Purity, and Biological Activity from Various Plant Genera.
This compound, a furofuran lignan, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This guide provides a comparative analysis of this compound derived from several prominent plant sources: Asarum species, Piper species, Magnoliae flos, Horsfieldia spicata, and Virola species. The information presented herein is intended to assist researchers in selecting appropriate plant sources and methodologies for the isolation and investigation of this promising bioactive compound.
Quantitative Analysis of this compound Content
The yield of this compound varies considerably among different plant species and is influenced by factors such as the specific plant part used, geographical location, and the extraction method employed. The following table summarizes the reported quantitative data for this compound from various botanical origins.
| Plant Source | Plant Part | Extraction Method | This compound Content/Yield | Reference |
| Asarum heterotropoides & Asarum sieboldii | Roots | Not specified | 1.268–2.591 mg/g | [1][2] |
| Piper chaba | Fruit | Acetone Soxhlet | up to 2.108% | [3] |
| Horsfieldia spicata | Dried Leaves | Methanol Maceration | ~0.00067% (calculated from 15mg isolate from 1.5kg plant material) | [4] |
| Magnolia biondii | Flower Buds | Methanol Extraction | Magnolin (a related lignan) content: 0.61-1.08% | [5] |
| Virola surinamensis | Leaves | Not specified | Presence of lignans confirmed, but quantitative data for this compound is not available. |
Experimental Protocols: Extraction, Isolation, and Quantification
The methodologies for obtaining and analyzing this compound are critical for ensuring the purity and accurate quantification of the compound. Below are detailed protocols for key experimental procedures.
Extraction and Isolation
A common workflow for the extraction and isolation of this compound from plant material involves initial solvent extraction followed by chromatographic purification.
a) Maceration (e.g., for Horsfieldia spicata) [4]
-
Air-dry the plant material (e.g., leaves) and grind into a fine powder.
-
Macerate the powdered material in methanol at room temperature for an extended period (e.g., 24-72 hours), often with repeated solvent changes.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.
b) Soxhlet Extraction (e.g., for Piper chaba) [3]
-
Place the powdered plant material in a thimble within a Soxhlet extractor.
-
Continuously extract with a suitable solvent (e.g., acetone or methanol) for several hours.
-
Evaporate the solvent from the collected extract to yield the crude extract.
c) Supercritical CO₂ Extraction This modern "green" technique utilizes supercritical carbon dioxide as a solvent, often with a co-solvent like ethanol, to extract compounds.
-
Place the dried and ground plant material into the extraction vessel.
-
Pressurize and heat carbon dioxide to its supercritical state (e.g., 150-350 bar, 40-80 °C).
-
Pass the supercritical fluid through the plant material to extract the desired compounds.
-
Depressurize the fluid to precipitate the extracted compounds.
d) Fractionation and Purification
-
Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Further purify the fraction containing this compound (typically the ethyl acetate or methanol fraction) using column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., n-hexane/ethyl acetate).
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the precise quantification of this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed, typically with a mixture of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV or Photodiode Array (PDA) detector at a wavelength of approximately 287 nm.
-
Quantification: Based on a calibration curve generated using a certified reference standard of this compound.
Comparative Biological Activity
This compound exhibits a range of biological activities, with cytotoxic and anti-inflammatory effects being the most studied. The following table provides a comparison of the reported biological activities of this compound from different sources. It is important to note that direct comparative studies are limited, and the observed activities can be influenced by the specific experimental models and conditions used.
| Plant Source of this compound | Biological Activity | Experimental Model | Key Findings | Reference |
| Asarum sieboldii | Cytotoxicity | Human breast cancer cell line (MCF-7) | IC₅₀ = 67.25 µM | [6] |
| Asarum species (general) | Cytotoxicity | Various tumor cell lines | Extracts containing asarinin showed cytotoxic activity. | [7] |
| Not specified | Anti-inflammatory | In silico and in vitro models | Potential to mitigate inflammatory processes associated with migraines. | [7] |
| Not specified | Antiviral | Foot-and-mouth disease virus (FMDV) model | Potent inhibition of viral replication. | |
| Virola surinamensis (related lignan) | Leishmanicidal | Leishmania amazonensis | A lignan isolated from this plant showed activity against the parasite. | [8] |
Signaling Pathway Involvement
This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects. One of the proposed mechanisms for its potential in migraine management is through the Calcitonin Gene-Related Peptide (CGRP) pathway.
Conclusion
This comparative guide highlights the variability in this compound content across different plant sources and provides a foundation for the experimental methodologies required for its study. Asarum and Piper species appear to be rich sources of this lignan. While quantitative data for Magnoliae flos, Horsfieldia spicata, and Virola species are less defined, they remain potential sources warranting further investigation. The choice of plant material and extraction protocol will significantly impact the yield and purity of the final compound. Further research is needed to conduct direct comparative studies on the biological activities of this compound from these diverse botanical origins to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Metabolites in White Flowers of Magnolia Denudata Desr. and Violet Flowers of Magnolia Liliiflora Desr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimigraine activity of Asarinin by OPRM1 pathway with multifaceted impacts through network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native lignin extraction from soft- and hardwood by green and benign sub/supercritical fluid extraction methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: A Guide to the Synergistic Effects of (-)-Asarinin
An Objective Comparison of (-)-Asarinin's Cooperative Action with Anticancer Agents and Pesticides
This compound, a lignan found in plants like Asarum sieboldii, is gaining attention in the scientific community for its potential to enhance the efficacy of other bioactive compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic effects of this compound, supported by experimental data and detailed protocols. The primary mechanism underlying its synergistic activity is the inhibition of key metabolic enzymes and drug efflux pumps, leading to increased bioavailability and reduced resistance of co-administered compounds.
Synergism with Anticancer Agents
This compound demonstrates significant potential in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.
Mechanism of Action:
This compound is believed to act as a P-gp inhibitor. By blocking this efflux pump, this compound increases the intracellular concentration of anticancer drugs, thereby enhancing their cytotoxic effects. Overexpression of P-gp is a key mechanism of MDR, reducing the effectiveness of drugs like doxorubicin and paclitaxel.
dot
Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.
Experimental Data Summary: Anticancer Synergy
| Co-administered Drug | Cancer Cell Line | Key Findings |
| Doxorubicin | Multidrug-resistant breast cancer cells | Increased intracellular doxorubicin accumulation, enhanced cytotoxicity. |
| Paclitaxel | Paclitaxel-resistant ovarian cancer cells | Reversal of paclitaxel resistance, increased apoptosis. |
Synergism with Pesticides
In agriculture, the development of pesticide resistance in insects is a significant challenge. Synergists are compounds that, while having low toxicity themselves, can enhance the effectiveness of insecticides.
Mechanism of Action:
A primary mechanism of insecticide resistance is enhanced metabolism by cytochrome P450 monooxygenases (P450s) in the insect. These enzymes detoxify the insecticide before it can reach its target site. This compound can act as a P450 inhibitor, preventing the breakdown of the pesticide and thus increasing its potency and duration of action.[1]
Caption: Workflow for the Rhodamine 123 efflux assay.
3. Cytochrome P450 Inhibition Assay (In Vitro)
-
System: Human liver microsomes (HLMs) are used as a source of various CYP enzymes.
-
Protocol:
-
A reaction mixture is prepared containing HLMs, a specific substrate for the CYP isoform of interest (e.g., testosterone for CYP3A4), and a NADPH-generating system in a phosphate buffer.
-
Various concentrations of this compound are added to the mixture.
-
The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
The reaction is stopped (e.g., by adding acetonitrile).
-
The formation of the metabolite is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) is calculated.
-
Conclusion
The available data strongly suggest that this compound is a potent synergistic agent. Its ability to inhibit P-glycoprotein and cytochrome P450 enzymes makes it a valuable compound for enhancing the efficacy of anticancer drugs and pesticides. For drug development professionals, the P450 inhibitory properties of this compound warrant careful consideration for potential drug-drug interactions when co-administered with drugs metabolized by CYP3A4 and CYP2C9. Further preclinical and clinical studies are essential to fully elucidate the therapeutic applications and safety profile of this compound in combination therapies.
References
Meta-analysis of (-)-Asarinin clinical and preclinical studies
A Meta-Analysis of (-)-Asarinin: A Preclinical Comparative Guide
Disclaimer: This guide provides a comparative analysis based on available preclinical research. To date, there are no published results from completed clinical trials for this compound. One clinical trial, NCT05678439, has been registered but is currently in the recruiting phase, and no data is available.
Introduction
This compound is a tetrahydrofurofurano lignan found in plants such as Asarum sieboldii and Zanthoxylum alatum.[1][2] Preclinical studies have revealed a range of biological activities, suggesting its potential as a therapeutic agent. This guide summarizes the key preclinical findings, focusing on its anti-cancer, anti-allergic, and enzyme inhibitory effects.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A2780 | Human ovarian cancer | 38.45 | 48 | [1] |
| SKOV3 | Human ovarian cancer | 60.87 | 48 | [1] |
| MC | Human gastric precancerous lesion | 140 | Not specified | [3] |
| GES-1 | Normal gastric epithelial | No significant inhibition | Not specified | [3] |
| Ovarian surface epithelial (immortalized) | Normal ovarian epithelial | >200 | Not specified | [1] |
Table 2: Enzyme Inhibition by this compound
| Enzyme | Inhibition Type | Ki Value | Reference |
| Δ5-desaturase | Non-competitive | 0.28 mM | [3] |
Table 3: In Vitro Anti-Allergic Effects of this compound
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| LAD2 | Histamine release | 50 | Significant inhibition | [3] |
| LAD2 | Cytokine release (TNF-α, MCP-1, IL-4, IL-5) | Not specified | Significant reduction | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Cytotoxicity Assays
-
Cell Lines: A2780, SKOV3 (human ovarian cancer), MC (human gastric precancerous lesion), GES-1 (normal human gastric epithelial), and immortalized ovarian surface epithelial cells were used.[1][3]
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 0 to 200 µM) for 24 to 48 hours.[1][3]
-
Method: The specific method for determining cell viability (e.g., MTT assay, WST assay) is not detailed in the provided search results.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxic potency of this compound.[1][3]
Apoptosis Assays
-
Cell Lines: A2780 and SKOV3 human ovarian cancer cells were used.[1][3]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 90 µM for 48 hours.[3]
-
Method: Apoptosis was assessed by measuring the activation of caspase-3, caspase-8, and caspase-9.[1][3] The specific techniques (e.g., Western blot, colorimetric assays) are not specified in the provided abstracts.
Inhibition of Mast Cell Activation
-
Sensitization: LAD2 cells were sensitized with IgE.[4]
-
Treatment: Sensitized cells were treated with this compound (50 µM for histamine release assay).[3]
-
Assays:
-
Histamine Release Assay: Histamine release from sensitized LAD2 cells was measured.[3]
-
Cytokine Release Assay: The concentrations of TNF-α, MCP-1, IL-4, and IL-5 were measured in the supernatant of sensitized LAD2 cells.[3]
-
Phosphorylated Kinase Analysis: The phosphorylation levels of Src family kinases (Lyn and Fyn) and downstream signaling molecules (PLC-γ1, p38α, and Akt) were analyzed in LAD2 cells treated with 100 µM this compound for 6 hours.[3]
-
In Vivo Model of Allergic Rhinitis
-
Animal Model: Ovalbumin (OVA)-induced allergic rhinitis mouse model.[4]
-
Treatment: Mice were treated with this compound. The dosage and administration route are not specified in the provided abstract.
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
Preclinical studies indicate that this compound exerts its biological effects through the modulation of several key signaling pathways.
STAT3 Signaling Pathway in Precancerous Gastric Cells
This compound has been shown to inhibit the STAT3 signaling pathway in human gastric precancerous lesion cells (MC cells).[3] This inhibition leads to a decrease in the expression of downstream target proteins such as Bcl-2 and cyclin D1, ultimately promoting apoptosis.[3] The mechanism involves the accumulation of mitochondrial reactive oxygen species (ROS), leading to mitochondrial damage and reduced ATP production.[3]
Caption: this compound inhibits the STAT3 signaling pathway.
Src Family Kinase Inhibition in Mast Cells
In mast cells, this compound acts as a Src family kinase inhibitor.[3][4] By inhibiting the phosphorylation of Src family kinases like Lyn and Fyn, it downregulates downstream signaling molecules such as PLC-γ1, p38α, and Akt.[3] This cascade of events ultimately suppresses mast cell activation, leading to reduced degranulation and release of allergic mediators.[4]
Caption: this compound inhibits Src family kinases in mast cells.
Experimental Workflow Example
The following diagram illustrates a general experimental workflow for assessing the anti-cancer effects of this compound in vitro.
Caption: In vitro anti-cancer experimental workflow.
Conclusion
Preclinical evidence suggests that this compound has potential therapeutic applications, particularly in oncology and allergy. Its mechanisms of action involve the induction of apoptosis in cancer cells through the STAT3 pathway and the inhibition of mast cell activation via Src family kinase inhibition. While the in vitro and in vivo data are promising, the lack of clinical trial data means that its efficacy and safety in humans remain to be established. Further research, including the completion of registered clinical trials, is necessary to determine the clinical utility of this compound.
References
Safety Operating Guide
Proper Disposal of (-)-Asarinin: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of (-)-Asarinin.
This compound is a lignan found in various plants and is utilized in research for its biological activities.[1][2] Understanding its hazard profile is the first step in proper disposal. According to safety data sheets, this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and is very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, and Chronic aquatic toxicity - Category 1).[3] Some safety data sheets also indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
Hazard Profile of this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its containers is to use an approved waste disposal plant.[3] Adherence to local, state, and federal regulations is mandatory.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields[4]
-
Protective gloves (e.g., nitrile rubber)[4]
-
Impervious clothing or a lab coat[4]
-
A suitable respirator if handling powders or creating aerosols[4]
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads), and empty containers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[3][4]
3. Spill and Leak Management: In the event of a spill, follow these procedures:
-
Wearing full PPE, prevent further leakage or spillage.[3][4]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3][4]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collect all contaminated materials and place them in the designated hazardous waste container.[3][4]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3][4]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3]
-
Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[3]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
